(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
BenchChem offers high-quality (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS number
An In-depth Technical Guide to (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS Number: 14464-68-7
This technical guide provides a comprehensive overview of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, a representative synthetic protocol, and its applications in peptide and medicinal chemistry.
Physicochemical Properties
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(Trifluoromethyl)-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. The presence of a trifluoromethyl group on the phenyl ring imparts unique properties, making it a valuable building block in the design of novel peptides and therapeutic agents.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14464-68-7 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[1] |
| Molecular Weight | 233.19 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem[1] |
| Appearance | White to off-white powder | --- |
| Melting Point | 191-193 °C | --- |
| Optical Rotation | [α]D²⁰ = +2 ± 1° (c=1, in 2N NaOH) | --- |
| XLogP3 | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 233.06636305 Da | PubChem[1] |
| Monoisotopic Mass | 233.06636305 Da | PubChem[1] |
Asymmetric Synthesis
The enantiomerically pure synthesis of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is crucial for its application in pharmaceuticals and peptide chemistry. A common and effective method involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. This approach allows for high stereocontrol, yielding the desired (S)-enantiomer.
Experimental Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex
This protocol is a representative example based on established methods for the synthesis of non-natural amino acids.
Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine and a nickel(II) salt (e.g., NiCl₂) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol. This reaction forms the chiral Ni(II) complex of the glycine Schiff base, which serves as the key intermediate for asymmetric alkylation.
Step 2: Asymmetric Alkylation The chiral Ni(II)-glycine complex is then alkylated with 3-(trifluoromethyl)benzyl bromide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base (e.g., potassium hydroxide) at room temperature. The bulky chiral ligand directs the incoming alkyl group to the opposite face of the enolate, leading to a high diastereomeric excess of the desired (S)-configuration.
Step 3: Hydrolysis and Isolation of the Amino Acid The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., 3M HCl) to release the free amino acid and regenerate the chiral auxiliary. The reaction mixture is heated, and upon cooling, the precipitated chiral auxiliary can be recovered by filtration. The aqueous solution containing the crude amino acid is then purified, often by ion-exchange chromatography, to yield pure (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Applications in Research and Drug Development
The unique properties conferred by the trifluoromethyl group make this amino acid a valuable tool in various research and development areas.
Peptide and Protein Engineering
Incorporating (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid into peptides can significantly enhance their therapeutic potential. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can lead to:
-
Increased Metabolic Stability: The C-F bond is very strong, and the CF₃ group can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Enhanced Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., dipole-dipole, hydrophobic interactions) with the target receptor or enzyme, potentially leading to tighter binding.
-
Modulation of Conformation: The steric bulk and electronic nature of the trifluoromethylated phenyl ring can induce specific secondary structures in peptides, which can be crucial for biological activity.
19F NMR Spectroscopy
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can be used as a sensitive probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By site-specifically incorporating this amino acid into a protein, researchers can:
-
Monitor Protein-Ligand Interactions: Changes in the chemical environment around the ¹⁹F nucleus upon ligand binding can be detected as shifts in the NMR signal, providing information on binding events and kinetics.
-
Study Protein Conformational Changes: Alterations in protein structure and dynamics can be monitored by observing changes in the ¹⁹F NMR spectrum, offering insights into protein function and mechanism.
References
3-(Trifluoromethyl)-L-phenylalanine physical properties
An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)-L-phenylalanine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel amino acid analogues is paramount for their effective application. 3-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid that has garnered significant interest in medicinal chemistry. The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule drugs.[1][2] This guide provides a comprehensive overview of the core physical properties of 3-(Trifluoromethyl)-L-phenylalanine, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Quantitative Data Summary
The physical and chemical properties of 3-(Trifluoromethyl)-L-phenylalanine are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | [3] |
| Synonyms | L-Phe(3-CF3)-OH, H-L-Phe(3-trifluoromethyl)-OH | [1] |
| CAS Number | 14464-68-7 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][3] |
| Molecular Weight | 233.19 g/mol | [1][3] |
| Purity | ≥ 99% (HPLC) | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White to off-white powder/solid | [1][4] |
| Melting Point | 191-193 °C[1], 216 °C (decomposes)[4] | [1][4] |
| Boiling Point | 301.2 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.16 ± 0.10 (Predicted) | [4] |
| Optical Rotation | [α]²⁰_D = +2 ± 1° (c=1, in 2N NaOH) | [1] |
| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1][4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices.
Determination of Melting Point
Objective: To determine the temperature range over which the solid 3-(Trifluoromethyl)-L-phenylalanine transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 3-(Trifluoromethyl)-L-phenylalanine is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially. As the temperature approaches the expected melting point (around 180 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The melting point is reported as this range.
Determination of Optical Rotation
Objective: To measure the rotation of plane-polarized light caused by a solution of 3-(Trifluoromethyl)-L-phenylalanine, which is indicative of its chiral nature.
Apparatus:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
Sodium lamp (for 589 nm wavelength)
Procedure:
-
Accurately weigh a specific amount of 3-(Trifluoromethyl)-L-phenylalanine (e.g., 100 mg).
-
Dissolve the sample in a 2N NaOH solution in a 10 mL volumetric flask and fill to the mark. This creates a solution with a concentration (c) of 1 g/100 mL.
-
Calibrate the polarimeter with a blank solution (2N NaOH).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 3-(Trifluoromethyl)-L-phenylalanine and to quantify any impurities.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Solvents: HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of 3-(Trifluoromethyl)-L-phenylalanine in the mobile phase (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.[6]
-
-
Analysis:
-
Inject a known volume of the sample solution into the HPLC system.
-
Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and analysis of 3-(Trifluoromethyl)-L-phenylalanine.
Caption: Workflow for dipeptide synthesis using 3-(Trifluoromethyl)-L-phenylalanine.
Caption: Decision workflow for HPLC analysis of enantiomeric purity.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-TRIFLUOROMETHYL-L-PHENYLALANINE CAS#: 14464-68-7 [m.chemicalbook.com]
- 5. 3-(Trifluoromethyl)phenylalanine | CAS#:63701-37-1 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A Key Player in Modulating the Biological Activity of Phenylalanine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into the phenylalanine scaffold has emerged as a powerful tool in medicinal chemistry and drug discovery. This modification imparts unique physicochemical properties that can profoundly influence the biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated phenylalanine, detailing its impact on protein stability, enzyme inhibition, and cellular processes. It further offers detailed experimental protocols and visual representations of relevant biological pathways to support researchers in this dynamic field.
Enhanced Biological Properties Through Trifluoromethylation
The introduction of the highly electronegative and lipophilic trifluoromethyl group onto the phenyl ring of phenylalanine can lead to significant improvements in the druglike properties of parent compounds. These enhancements are primarily attributed to the CF3 group's influence on metabolic stability, binding affinity, and conformational preferences.[1]
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, thereby protecting the molecule from metabolic breakdown.[2] This increased stability can lead to a longer in vivo half-life, a crucial attribute for therapeutic agents.
Modulated Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing non-covalent interactions within the binding pockets of target proteins. This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes.[1]
Conformational Control: The steric bulk and electronic effects of the CF3 group can impose conformational constraints on peptides, influencing their secondary structure and overall topology. This can be leveraged to design peptides with specific three-dimensional structures that are optimal for target engagement.
Quantitative Analysis of Biological Activity
The biological effects of incorporating trifluoromethylated phenylalanine have been quantified across various applications, including anticancer and enzyme inhibitory activities.
Anticancer Activity
Peptides and small molecules containing trifluoromethylated phenylalanine have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Compound/Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(Trifluoromethyl)phenylalanine-containing peptide 1 | MCF-7 (Breast) | 5.2 | Hypothetical Data for Illustrative Purposes |
| 3,5-Bis(trifluoromethyl)phenylalanine analog | A549 (Lung) | 2.8 | Hypothetical Data for Illustrative Purposes |
| 4-(Trifluoromethyl)phenylalanine derivative | HeLa (Cervical) | 7.1 | [1] |
Note: The table above is a representative example. Actual IC50 values are highly dependent on the specific molecular structure and the cancer cell line being tested.
Enzyme Inhibition
Trifluoromethylated phenylalanine derivatives have been investigated as inhibitors of various enzymes, with their potency often quantified by the inhibition constant (Ki).
| Inhibitor | Target Enzyme | Ki (nM) | Reference |
| Trifluoromethylphenylalanine-based inhibitor | Proteasome (β5 subunit) | 27 | [3] |
| 4-(Trifluoromethyl)phenylalanine analog | Chymotrypsin | 150 | Hypothetical Data for Illustrative Purposes |
| 3-(Trifluoromethyl)phenylalanine derivative | Cathepsin B | 85 | Hypothetical Data for Illustrative Purposes |
Note: The table above is a representative example. Ki values are specific to the inhibitor, enzyme, and assay conditions.
Protein Stability
The incorporation of trifluoromethylated phenylalanine can influence the thermal stability of proteins. This is often measured by the change in the melting temperature (ΔTm).
| Protein Variant | ΔTm (°C) | Reference |
| Transketolase with 4-trifluoromethyl-L-phenylalanine at Lys316 | +7.5 | [4] |
| Protein G B1 Domain with 4-fluoro-phenylalanine at a solvent-exposed position | - | Note: While fluorination can enhance stability, the effect is position-dependent and can sometimes be destabilizing. |
Note: The table above is a representative example. The impact on protein stability is highly dependent on the specific protein and the location of the substitution.
Key Signaling Pathways Modulated by Trifluoromethylated Phenylalanine Derivatives
Trifluoromethylated phenylalanine-containing compounds can exert their biological effects by modulating key cellular signaling pathways, particularly those involved in apoptosis and protein degradation.
Bcl-2 Family-Mediated Apoptosis
Several anticancer agents function by inducing apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Inhibitors targeting anti-apoptotic Bcl-2 proteins can trigger programmed cell death in cancer cells.
Proteasome-Mediated Protein Degradation
The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is a key target in cancer therapy. Inhibitors of the proteasome can lead to the accumulation of misfolded proteins and induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of trifluoromethylated phenylalanine-containing compounds.
Solid-Phase Peptide Synthesis (SPPS) of a Trifluoromethylated Phenylalanine-Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating 4-(trifluoromethyl)-L-phenylalanine.[5][6][7]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to determine the cytotoxic effects of a trifluoromethylated phenylalanine-containing peptide on a cancer cell line.[8][9][10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Trifluoromethylated phenylalanine-containing peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations.
-
Include untreated cells as a negative control and a vehicle control (if the peptide is dissolved in a solvent like DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the peptide concentration and determine the IC50 value using a dose-response curve.
-
Cellular Uptake Assay via LAT1 Transporter
This protocol describes a method to assess the uptake of a trifluoromethylated phenylalanine analog by the L-type amino acid transporter 1 (LAT1) using a competitive inhibition assay with a radiolabeled substrate.[11][12]
Materials:
-
Cells overexpressing LAT1 (e.g., HEK293-LAT1)
-
Control cells (not expressing LAT1)
-
Radiolabeled L-leucine ([³H]-L-leucine)
-
Trifluoromethylated phenylalanine analog (test compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed both LAT1-expressing and control cells into 24-well plates and grow to confluency.
-
Pre-incubation:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.
-
-
Uptake Experiment:
-
Prepare solutions of [³H]-L-leucine at a fixed concentration (e.g., 1 µM) in uptake buffer, with and without varying concentrations of the test compound.
-
Remove the pre-incubation buffer and add the [³H]-L-leucine solutions to the cells.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Stopping the Uptake:
-
Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]-L-leucine taken up by the cells at each concentration of the test compound.
-
Calculate the percentage of inhibition of [³H]-L-leucine uptake by the test compound.
-
Determine the IC50 of the test compound for LAT1-mediated uptake.
-
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a trifluoromethylated phenylalanine-containing peptide using a subcutaneous xenograft mouse model.[13][14][15][16]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., A549)
-
Sterile PBS or serum-free medium
-
Trifluoromethylated phenylalanine-containing peptide (test agent)
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test agent and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or intratumoral injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Compare the tumor growth in the treatment group to the control group.
-
Calculate the tumor growth inhibition (TGI).
-
Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.
-
Conclusion
The incorporation of trifluoromethylated phenylalanine represents a versatile and effective strategy for optimizing the biological activity of peptides and small molecules. The unique properties conferred by the trifluoromethyl group can lead to enhanced metabolic stability, improved binding affinity, and greater control over molecular conformation. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to harness the potential of this powerful chemical modification in their therapeutic design efforts. Further exploration into the structure-activity relationships of trifluoromethylated phenylalanine-containing compounds will undoubtedly continue to fuel the development of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(Trifluoromethyl)-L-phenylalanine, is a non-natural, fluorinated amino acid analog of phenylalanine. The incorporation of the trifluoromethyl group onto the phenyl ring significantly alters the electronic and steric properties of the molecule compared to its natural counterpart. These modifications can impart unique characteristics to peptides and proteins when this amino acid is incorporated, making it a valuable tool in protein engineering and drug discovery. The trifluoromethyl group is known for its electron-withdrawing nature and hydrophobicity, which can enhance protein stability against thermal denaturation and aggregation. This guide provides a comprehensive overview of the known physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, detailed experimental protocols for their determination, and an exploration of its potential biological significance based on related compounds.
Physicochemical Properties
The physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are crucial for its application in various scientific disciplines. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem |
| Synonyms | 3-(Trifluoromethyl)-L-phenylalanine, L-Phe(3-CF3)-OH | Chem-Impex[1] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[2] |
| Molecular Weight | 233.19 g/mol | PubChem[2] |
| CAS Number | 14464-68-7 | Chem-Impex[1] |
Table 2: Physical and Pharmacokinetic Properties
| Property | Value | Source |
| Melting Point | 191-193 °C | Chem-Impex[1] |
| Boiling Point | Data Not Available | - |
| Aqueous Solubility | Data Not Available | - |
| logP (Computed) | -0.6 | PubChem[2] |
| pKa (Computed) | Acidic: ~2, Basic: ~9 | General Amino Acid Data |
| Optical Rotation | [a]D²⁰ = +2 ± 1 ° (c=1, in 2N NaOH) | Chem-Impex[1] |
| Appearance | White to off-white powder | Chem-Impex[1] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination and verification of the physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
-
Determination of Aqueous Solubility
The solubility of an amino acid in water is a key parameter for its handling and for understanding its behavior in biological systems.
-
Apparatus: Analytical balance, thermostatically controlled shaker or incubator, centrifuge, pH meter, filtration apparatus (e.g., syringe filters), and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is centrifuged to pellet the excess solid.
-
An aliquot of the supernatant is carefully removed and filtered to ensure no solid particles are present.
-
The concentration of the dissolved amino acid in the filtrate is determined using a suitable analytical method. For aromatic amino acids, UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~260 nm) can be employed, or HPLC for more precise quantification.
-
The solubility is expressed in units such as g/L or mol/L.
-
Determination of pKa by Titration
The pKa values of the ionizable groups (the carboxylic acid and the amino group) are fundamental to understanding the charge state of the amino acid at different pH values.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Procedure:
-
A known quantity of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is dissolved in a known volume of deionized water.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes and recording the pH after each addition until a low pH (e.g., pH 1.5-2.0) is reached.
-
A fresh solution of the amino acid is then titrated with a standardized strong base (e.g., 0.1 M NaOH) in a similar manner until a high pH (e.g., pH 11.5-12.0) is reached.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the buffering regions of the titration curve. The pKa of the carboxylic acid group (pKa1) is the pH at which half of the added base has been consumed to neutralize the initial acidic form. The pKa of the amino group (pKa2) is the pH at which half of the added acid has been consumed to neutralize the zwitterionic form.
-
Synthesis and Purification Workflow
The synthesis of enantiomerically pure (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid often involves asymmetric synthesis or enzymatic resolution. A generalized workflow is depicted below.
Caption: Synthesis and Purification Workflow.
Potential Biological Significance and Research Directions
While specific biological activities for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are not extensively documented, the broader class of fluorinated and halogenated phenylalanine analogs has shown significant potential in biomedical research.
Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects. These compounds can modulate excitatory glutamatergic synaptic transmission, which is implicated in various neurological conditions. The mechanism often involves interaction with glutamate receptors. This suggests that (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid could be a candidate for investigation in the context of neurodegenerative diseases or ischemic brain injury.
Furthermore, trifluoromethyl-substituted amino acids are utilized in protein engineering to enhance protein stability and in medicinal chemistry to improve the pharmacological properties of peptides. The unique electronic characteristics of the trifluoromethyl group can influence molecular interactions and bioavailability.
The logical workflow for investigating the potential neuroprotective effects of this compound is outlined below.
Caption: Investigational workflow for neuroprotective potential.
References
Role of trifluoromethyl group in amino acid stability
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Amino Acid Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic profiles. The incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into amino acid scaffolds represents a powerful strategy to modulate the physicochemical and biological properties of peptides and proteins.[1][2][3] The CF3 group's unique electronic properties, steric bulk, and high lipophilicity can profoundly increase metabolic stability, influence conformational preferences, and ultimately improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][4][5] This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in amino acid stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the field.
Core Physicochemical Properties of the Trifluoromethyl Group
The profound impact of the CF3 group on amino acid and peptide stability stems from its fundamental physicochemical characteristics. These properties collectively contribute to its utility in drug design.
-
High Electronegativity: Fluorine is the most electronegative element, making the CF3 group a potent electron-withdrawing substituent.[1][4][6] This influences the acidity and basicity of adjacent functional groups, potentially strengthening hydrogen bonds and altering interactions with biological targets.[4][6]
-
Metabolic Inertness: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[4][6] This exceptional strength renders the CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][7]
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl (CH3) group, with a Hansch π value of +0.88.[4][6] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, potentially increasing bioavailability and cell permeability.[4][5]
-
Steric Profile: While often used as a bioisostere for a methyl group, the CF3 group is considerably bulkier.[6] This steric hindrance can physically shield adjacent peptide bonds from the active sites of proteolytic enzymes, further contributing to metabolic stability.[5]
Impact on Metabolic Stability
A primary driver for incorporating CF3 groups into amino acids is to enhance the metabolic stability of the resulting peptides. This modification addresses a major challenge in peptide drug development: rapid degradation by proteases and metabolic enzymes in vivo.
The primary mechanism for this enhanced stability is the blockage of metabolic hotspots.[4] For instance, replacing a metabolically labile methyl or hydrogen group on an amino acid side chain with a CF3 group prevents CYP-mediated oxidation at that position.[7] This leads to a longer plasma half-life, reduced clearance, and a lower required drug dosage.[4] Furthermore, the steric bulk of the CF3 group can inhibit the approach of proteases, preventing cleavage of nearby peptide bonds.[5]
Logical Flow: From Physicochemical Properties to Enhanced Stability
The following diagram illustrates how the intrinsic properties of the CF3 group translate into improved molecular stability, a key goal in drug design.
Caption: Causal relationships between the CF3 group's properties and stability.
Impact on Conformational Stability
The introduction of a CF3 group can also have a significant, though context-dependent, effect on the secondary and tertiary structure of peptides and proteins.[8]
-
Secondary Structure: The strong electron-withdrawing nature of the CF3 group can increase the hydrogen-bond donating capacity of nearby amide protons, which may stabilize secondary structures like α-helices and β-sheets.[8] However, the steric bulk can also disrupt ideal geometries, and the net effect depends on the specific position of the substitution within the amino acid and the overall peptide sequence.[8]
-
Protein Folding and Stability: In protein engineering, replacing hydrophobic core residues like leucine with highly fluorinated analogs such as hexafluoroleucine can dramatically increase the thermodynamic stability of the folded state.[9][10] This stabilization is largely attributed to the increased hydrophobicity and the greater buried surface area of the fluorinated side chains.[9][10] For example, substituting leucine residues with hexafluoroleucine in the hydrophobic core of a designed 4-α-helix bundle protein (α4H) increased the free energy of folding (ΔG°fold) from -18.0 kcal/mol to -27.6 kcal/mol.[9]
Quantitative Data on Stability Enhancement
The following tables summarize quantitative data comparing trifluoromethylated compounds to their non-fluorinated analogs, illustrating the impact on metabolic and physicochemical properties.
Table 1: Comparative Metabolic Stability
| Parameter | Non-Fluorinated Analog (e.g., -CH3) | Trifluoromethylated Analog (e.g., -CF3) | Rationale for Change | Reference(s) |
| Primary Metabolites | Hydroxylated and carboxylic acid species | Parent drug is major component | The strong C-F bond blocks CYP-mediated oxidation, a common metabolic pathway for methyl groups. | [7] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a primary metabolic site limits the formation of downstream metabolites. | [7] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent compound. | [4][7] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance reflects the metabolic capacity of the liver; blocking metabolism reduces this value. | [7] |
Table 2: Physicochemical and Conformational Stability Properties
| Parameter | Non-Fluorinated Amino Acid | Trifluoromethylated Amino Acid | Rationale for Change | Reference(s) |
| Lipophilicity (logP) | Lower | Higher | The CF3 group is highly lipophilic, increasing affinity for nonpolar environments. | [1][4] |
| Ammonium Group pKa | Higher | Lower | The electron-withdrawing effect of the CF3 group deactivates the amino group, making it less basic. | [11] |
| Protein Thermal Stability (Tm) | Lower | Higher | Increased hydrophobicity of CF3-containing residues in the protein core enhances folding stability. | [9][12] |
| Free Energy of Folding (ΔG°fold) | Less Negative | More Negative | Sequestration of highly hydrophobic fluorinated side chains from the solvent provides a greater thermodynamic driving force for folding. | [9][13] |
Experimental Protocols
Accurate assessment of the stability of trifluoromethylated amino acids and peptides requires robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: In Vitro Microsomal Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Test compound (e.g., trifluoromethylated peptide) and non-fluorinated control.
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Ice-cold stopping solution (e.g., acetonitrile containing an internal standard).
-
96-well incubation plate and analytical vials.
-
Incubator (37°C), centrifuge, and LC-MS/MS system.
Methodology:
-
Preparation: Prepare working solutions of the test compound (e.g., 1 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by transferring an aliquot to a separate plate and adding the stopping solution.
-
Time Points: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
Sample Processing: Centrifuge the terminated reaction plates (e.g., at 4000 rpm for 20 min) to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Proteolytic Stability Assay using RP-HPLC
This assay measures the resistance of a peptide to cleavage by a specific protease.
Objective: To compare the degradation rate of a trifluoromethylated peptide versus its non-fluorinated analog in the presence of a protease (e.g., α-chymotrypsin, pepsin).
Materials:
-
Fluorinated and non-fluorinated substrate peptides.
-
Protease (e.g., α-chymotrypsin).
-
Assay buffer (specific to the enzyme, e.g., Tris-HCl for chymotrypsin).
-
Quenching solution (e.g., 10% trifluoroacetic acid, TFA).
-
RP-HPLC system with a C18 column and a UV or fluorescence detector.
Methodology:
-
Solution Preparation: Prepare stock solutions of peptides and the protease in the appropriate assay buffer.
-
Reaction Setup: In a temperature-controlled vial (e.g., 37°C), add the peptide substrate to the assay buffer to a final concentration of ~0.1 mg/mL.
-
Reaction Initiation: Start the reaction by adding the protease solution to the vial (enzyme:substrate ratio typically 1:100 w/w).
-
Sampling: At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the enzymatic activity.
-
HPLC Analysis: Inject the quenched samples into the RP-HPLC system. Use a gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate the intact parent peptide from its degradation fragments.
-
Data Analysis: Monitor the decrease in the peak area of the parent peptide over time. Plot the percentage of intact peptide remaining against time to determine the degradation kinetics and half-life.[14]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing peptide stability in a biological matrix like plasma.
Caption: Workflow for a typical plasma stability assay.
Conclusion
The trifluoromethyl group is a uniquely powerful tool in the design of stable amino acids and peptides. Its strong electron-withdrawing nature, metabolic inertness, and steric profile directly contribute to a significant increase in metabolic stability by blocking oxidative pathways and shielding against proteolytic cleavage.[1][4][5] Concurrently, its hydrophobicity can be leveraged to enhance the thermodynamic stability of folded proteins.[9] A thorough understanding and experimental validation of these effects, using the protocols outlined in this guide, are critical for harnessing the full potential of trifluoromethylated amino acids in the development of next-generation peptide and protein therapeutics with improved drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]
- 12. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
The Fluorine Advantage: A Technical Guide to the Discovery and Development of Unnatural Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of unnatural fluorinated amino acids. It details the profound impact of fluorination on the physicochemical properties of amino acids and, consequently, on the structure, stability, and function of peptides and proteins. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key concepts to empower researchers in leveraging the unique properties of fluorinated amino acids for the development of novel therapeutics and advanced biomaterials.
Introduction: The Unique Role of Fluorine in Amino Acid Chemistry
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modulating the characteristics of bioactive molecules.[1] When incorporated into amino acids, fluorine can induce significant changes in pKa, hydrophobicity, conformational preference, and metabolic stability.[2] These alterations stem from the strong carbon-fluorine bond, the steric and electronic effects of the fluorine atom, and its ability to form unique non-covalent interactions.[1] The introduction of fluorine can lead to enhanced protein stability, improved binding affinity to biological targets, and increased resistance to proteolytic degradation, making fluorinated amino acids highly valuable building blocks in drug discovery and protein design.[3]
Synthesis of Unnatural Fluorinated Amino Acids
The synthesis of fluorinated amino acids is a complex field with no single universal method. The choice of synthetic route depends on the desired position and number of fluorine substituents.[4] Broadly, these strategies can be categorized into two main approaches: the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[5]
Stereoselective Synthesis of β-Fluorinated Amino Acids
The stereocontrolled introduction of fluorine at the β-position of amino acids is a significant challenge. One successful strategy involves the Pd(II)-catalyzed fluorination of unactivated methylene C(sp³)–H bonds. This method allows for site- and diastereoselective fluorination of various α-amino acid derivatives.[6]
Experimental Protocol: Pd(II)-Catalyzed Diastereoselective β-Fluorination [6]
-
Substrate Preparation: Prepare the N-protected α-amino acid substrate.
-
Palladacycle Formation: In a glovebox, combine the amino acid derivative (1.0 equiv), Pd(OAc)₂ (1.0 equiv), and AgOAc (2.0 equiv) in a suitable solvent (e.g., PhCF₃). Stir the mixture at room temperature for the specified time to form the palladacycle intermediate.
-
Fluorination: Add a fluorinating agent, such as a silver(I) fluoride reagent (e.g., AgF₂), to the reaction mixture containing the palladacycle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by flash column chromatography on silica gel to isolate the β-fluorinated amino acid derivative.
-
Characterization: Confirm the structure and stereochemistry of the product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography.
Incorporation of Fluorinated Amino Acids into Peptides and Proteins
Once synthesized, fluorinated amino acids can be incorporated into peptides and proteins using both chemical and biological methods.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for the chemical synthesis of peptides containing fluorinated residues. The Fmoc/tBu strategy is commonly employed.[7][8]
Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-Fluorophenylalanine [7]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again. Confirm the presence of free primary amines using a Kaiser test.[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), such as Fmoc-Phe(4-F)-OH, and a coupling agent like OxymaPure® (3 equivalents) in DMF.
-
Add a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
After coupling, drain the solution and wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane). Agitate for 2-3 hours.[7]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it under vacuum. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Biosynthetic Incorporation
Fluorinated amino acids can be incorporated into proteins expressed in host organisms like Escherichia coli. This is often achieved by using auxotrophic strains that cannot synthesize a specific natural amino acid, forcing the cellular machinery to utilize the supplied fluorinated analog.[9]
Experimental Protocol: Biosynthetic Incorporation of 3-Fluorotyrosine (3FY) in E. coli [10]
-
Strain Selection: Use an E. coli strain auxotrophic for the amino acid to be replaced (e.g., a tyrosine auxotroph).
-
Culture Growth: Grow the E. coli cells in a minimal medium containing all essential nutrients except for the amino acid to be replaced.
-
Induction and Analog Addition: At a suitable cell density (e.g., mid-log phase), induce protein expression (e.g., with IPTG) and simultaneously add the fluorinated amino acid analog (e.g., 3-fluorotyrosine) to the culture medium.
-
Protein Expression: Continue the culture for several hours to allow for the expression of the protein containing the incorporated fluorinated amino acid.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Incorporation Analysis: Determine the extent of fluorinated amino acid incorporation using mass spectrometry and/or ¹⁹F NMR.
Impact on Physicochemical Properties
Fluorination significantly alters the key physicochemical properties of amino acids, which in turn influences the behavior of the resulting peptides and proteins.
Acidity (pKa)
The high electronegativity of fluorine leads to a decrease in the pKa of nearby acidic and basic groups. This can have profound effects on enzyme-catalyzed reactions and protein-ligand interactions.[11]
Table 1: pKa Values of Selected Fluorinated and Non-fluorinated Amino Acids
| Amino Acid | α-COOH pKa | α-NH₃⁺ pKa | Side Chain pKa | Reference |
| Glycine | 2.34 | 9.60 | - | |
| Alanine | 2.34 | 9.69 | - | |
| Phenylalanine | 1.83 | 9.13 | - | |
| Tyrosine | 2.20 | 9.11 | 10.07 | [12] |
| 3-Fluorotyrosine | ~2.2 | ~8.8 | ~8.7 | |
| 4-F-Phenylalanine | ~1.9 | ~9.0 | - | |
| Proline | 1.99 | 10.60 | - | |
| 4(R)-Fluoroproline | 1.85 | 9.12 | - | [13] |
| 4(S)-Fluoroproline | 1.94 | 9.00 | - | [13] |
Note: pKa values for fluorinated amino acids can vary depending on the measurement method and conditions. The values presented are approximate and for comparative purposes.
Experimental Protocol: pKa Determination by ¹⁹F NMR [14]
-
Sample Preparation: Prepare a series of buffered solutions of the fluorinated amino acid at various pH values.
-
¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: Plot the ¹⁹F chemical shift as a function of pH. The resulting titration curve will be sigmoidal.
-
pKa Calculation: The inflection point of the sigmoid curve corresponds to the pKa value of the ionizable group closest to the fluorine atom.
Hydrophobicity
The effect of fluorination on hydrophobicity is complex and does not always correlate directly with the number of fluorine atoms.[15] It is a balance between the polarity of the C-F bond and conformational changes.[15] Hydrophobicity is often quantified by the partition coefficient (logP) or distribution coefficient (logD), which can be experimentally determined using methods like reverse-phase HPLC.[16][17]
Table 2: Relative Hydrophobicity of Selected Amino Acids
| Amino Acid | Hydrophobicity Index (RP-HPLC) | Reference |
| Glycine | 0.0 | [18] |
| Alanine | 5.0 | [18] |
| Leucine | 25.0 | [18] |
| Phenylalanine | 28.0 | [18] |
| Tryptophan | 34.0 | [18] |
| Hexafluoroleucine | Higher than Leucine | |
| 4-Fluorophenylalanine | Higher than Phenylalanine |
Note: Hydrophobicity indices are relative and depend on the specific experimental conditions of the RP-HPLC method.
Protein Stability
The incorporation of fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins.[3] This is often attributed to the increased hydrophobicity of the fluorinated side chains and the stabilization of the protein's folded state. Protein stability is commonly assessed by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
Table 3: Effect of Fluorination on Protein Melting Temperature (Tm)
| Protein | Modification | ΔTm (°C) | Reference |
| RSL | Wild-type vs. 5FW-containing variant | +2 | [19] |
| Protein G B1 domain | Val to F-Val substitution | Increased stability | [11] |
| Cold Shock Protein B | Single Phe or Trp to F-analog | Minimal change | [20] |
Experimental Protocol: Protein Stability Measurement by Differential Scanning Fluorimetry (DSF) [19]
-
Sample Preparation: Prepare a solution of the protein in a suitable buffer. Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the sample.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye as a function of temperature. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.
-
Tm Determination: The melting temperature (Tm) is the midpoint of the resulting sigmoidal fluorescence curve.
Applications in Drug Discovery and Development
Unnatural fluorinated amino acids are powerful tools in various stages of drug development, from target validation to lead optimization.
Enzyme Inhibition
Fluorinated amino acids can act as potent and specific enzyme inhibitors. The fluorine atom can serve as a leaving group in mechanism-based inhibition or can enhance binding affinity to the active site.[3]
Table 4: Examples of Enzyme Inhibition by Fluorinated Amino Acid Analogs
| Enzyme | Inhibitor | Inhibition Type | Ki / IC50 | Reference |
| Thymidylate Synthase | 5-Fluorouracil (metabolite) | Covalent Adduction | - | [3] |
| Serine Proteases | α-Trifluoromethyl ketones | Transition-state analog | - | [3] |
| Amino Acid Decarboxylases | α-(2'Z-fluoro)vinyl trigger | Suicide substrate | - | [3] |
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup: In a microplate, combine the enzyme, substrate, and varying concentrations of the fluorinated inhibitor in a suitable buffer.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the initial reaction velocity as a function of the inhibitor concentration.
-
IC50/Ki Determination: Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration are known.[21][22]
Probing Protein Structure and Function with ¹⁹F NMR
The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. Incorporating fluorinated amino acids into a protein allows for the study of its structure, dynamics, and interactions with other molecules.[23]
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Peptide Analysis
References
- 1. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intriguing cellular processing of a fluorinated amino acid during protein biosynthesis in Escherichia coli - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01690A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds :: MPG.PuRe [pure.mpg.de]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 22. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 23. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Spectroscopic and Physicochemical Profile of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(Trifluoromethyl)-L-phenylalanine, is a synthetic amino acid derivative. Its structural similarity to the natural amino acid L-phenylalanine, combined with the presence of a trifluoromethyl group, makes it a compound of interest in various research and development domains, including its potential use as a building block in peptide synthesis and drug design. The trifluoromethyl moiety can significantly alter the electronic properties, lipophilicity, and metabolic stability of parent molecules, thereby influencing their biological activity.
This technical guide provides a summary of the available physicochemical data for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and outlines general experimental protocols for its spectroscopic characterization.
Physicochemical Properties
A summary of key computed physicochemical properties for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is presented below. These values are derived from computational models and provide estimations of the molecule's characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[1] |
| Molecular Weight | 233.19 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem[1] |
| Exact Mass | 233.06636305 Da | PubChem[1] |
| XLogP3 | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Data
The following sections outline generalized experimental protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for full structural confirmation.
Experimental Protocol - NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical exchange of labile protons (e.g., -NH₂ and -COOH).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Setup:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 0-200 ppm is typically sufficient.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will provide information about the trifluoromethyl group.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign proton and carbon signals and confirm connectivity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol - IR Spectroscopy (Solid State)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
Expected Characteristic IR Absorptions:
-
O-H stretch (carboxylic acid): Broad band in the region of 3300-2500 cm⁻¹
-
N-H stretch (amine): Medium intensity bands around 3400-3250 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹
-
C=O stretch (carboxylic acid): Strong, sharp band around 1725-1700 cm⁻¹
-
C=C stretch (aromatic): Medium intensity bands around 1600-1450 cm⁻¹
-
C-F stretch (trifluoromethyl): Strong bands in the region of 1350-1100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Experimental Protocol - Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample solution into the electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can be used to confirm the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain structural information.
-
Expected Fragmentation Patterns: The fragmentation of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid would likely involve the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and cleavage of the side chain.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in defined biological signaling pathways. However, fluorinated analogs of phenylalanine are known to be incorporated into peptides and proteins, potentially altering their structure and function. For example, the incorporation of 4-fluoro-phenylalanine into the opioid peptide biphalin has been shown to enhance its binding affinity to opioid receptors and modulate downstream signaling through G-protein coupled receptor pathways.[3] Such modifications can influence interactions critical for protein stability and function.[4][5][6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
References
- 1. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 20 canonical amino acids that constitute the building blocks of natural proteins offer a limited chemical diversity for therapeutic peptide development. Non-canonical amino acids (ncAAs), which encompass any amino acid not naturally encoded in the proteome, provide a powerful toolkit to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, ncAAs enable the rational design of peptidomimetics with enhanced drug-like properties.[1][2] This guide provides a comprehensive overview of the core methodologies for incorporating ncAAs into peptides, details key experimental protocols, and explores the profound impact of these synthetic building blocks on modern drug discovery.[1]
Introduction to Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded by the standard genetic code.[1][3][4] While some ncAAs are found in nature as metabolic intermediates or components of non-ribosomally synthesized peptides, a vast and growing number are chemically synthesized to introduce specific functionalities.[1][3][5]
The incorporation of ncAAs into peptide sequences is a cornerstone of modern medicinal chemistry, offering a route to systematically improve therapeutic candidates.[1] Key advantages include:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains can sterically hinder protease recognition and cleavage, significantly increasing the peptide's half-life in vivo.[6][7]
-
Improved Pharmacokinetic Properties: ncAAs can be used to modulate lipophilicity, solubility, and cell permeability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9]
-
Conformational Constraint: Introducing cyclic or sterically bulky ncAAs can lock the peptide into a specific, bioactive conformation, which can lead to higher binding affinity and selectivity for its target.[6][9]
-
Novel Functionalities: ncAAs can introduce unique chemical handles for bioorthogonal chemistry (e.g., "click chemistry"), photo-crosslinking, or fluorescence, enabling advanced biochemical and imaging studies.[8][10][11]
Table 1: Classification of Representative Non-Canonical Amino Acids
| Category | Sub-Category | Example ncAA | Structure | Key Application/Advantage |
| Side-Chain Modifications | Halogenated | 4-Fluorophenylalanine | F-Phe | Probing electronic interactions, enhancing binding affinity. |
| Hydroxylated | β-Hydroxytyrosine | Found in vancomycin, contributes to antibiotic activity.[11] | ||
| Alkylated | N-methyl-Alanine | Me-Ala | Increases proteolytic resistance, improves membrane permeability.[9] | |
| Cyclized | Aminocyclohexane carboxylic acid (Ac6c) | Induces stable turn or helical structures. | ||
| Backbone Modifications | α,α-Disubstituted | α-Aminoisobutyric acid (Aib) | Promotes helical conformations, enhances stability.[5] | |
| β-Amino Acids | β-Alanine | Creates novel peptide folds (β-peptides), highly resistant to proteolysis. | ||
| D-Amino Acids | D-Alanine | Dramatically increases resistance to protease degradation.[7] | ||
| N-Alkylated | Sarcosine (N-methylglycine) | Found in dactinomycin, disrupts secondary structure, improves cell permeability.[11] | ||
| Functional ncAAs | Photo-Crosslinkers | p-Benzoyl-L-phenylalanine (pBpa) | Forms covalent bonds with interacting partners upon UV irradiation to map binding sites.[8] | |
| Bioorthogonal Handles | Azidohomoalanine (Aha) | Allows for "click chemistry" ligation to other molecules (e.g., fluorophores, PEG). | ||
| Fluorescent Probes | Dansylalanine | Provides intrinsic fluorescence for binding assays and imaging. | ||
| Metal Chelators | Bipyridylalanine (Bpy-Ala) | Introduces metal-binding sites for catalysis or imaging. |
Core Strategies for ncAA Incorporation
The incorporation of ncAAs into peptides can be broadly categorized into chemical synthesis and biological, ribosome-mediated methods.[1][8]
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for the chemical synthesis of peptides, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[12][13] The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most prevalent due to its mild reaction conditions, which are compatible with a wide array of sensitive ncAAs.[8][12]
The general workflow involves iterative cycles of:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group with a mild base, typically 20% piperidine in DMF.[1][12]
-
Amino Acid Activation & Coupling: The incoming Fmoc-protected ncAA is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.[1]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.[1]
After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[8][12] The crude peptide is then purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00098B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Incorporating 3-(Trifluoromethyl)-L-phenylalanine into Peptides
Introduction
The site-specific incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry and drug development to enhance the therapeutic properties of peptides. 3-(Trifluoromethyl)-L-phenylalanine [H-Phe(3-CF3)-OH], a derivative of L-phenylalanine, is of particular interest. The trifluoromethyl (-CF3) group is a metabolically stable and highly electronegative moiety. Its introduction into a peptide backbone can significantly increase metabolic stability, modulate conformational properties, and enhance binding affinity by altering the electronic nature of the aromatic side chain.[1][2] These application notes provide a detailed protocol for the incorporation of Fmoc-L-Phe(3-CF3)-OH into synthetic peptides using standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).
Key Applications
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond increases resistance to enzymatic degradation, potentially prolonging the in vivo half-life of peptide therapeutics.[1]
-
Modulation of Receptor Binding: The electron-withdrawing nature of the -CF3 group can alter π-π stacking and other non-covalent interactions, allowing for the fine-tuning of a peptide's binding affinity and selectivity for its biological target.[2]
-
Probing Peptide-Protein Interactions: The unique 19F NMR signature of the trifluoromethyl group provides a sensitive, non-invasive probe for studying peptide conformation, dynamics, and interactions with target proteins.[3]
Experimental Protocols
The following protocols are based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[4][5] All steps involving solvents and reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: SPPS Cycle for Fmoc-L-Phe(3-CF3)-OH Incorporation
This protocol outlines a single cycle for the addition of Fmoc-L-Phe(3-CF3)-OH to a growing peptide chain on a solid support resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin).[6]
Materials:
-
Fmoc-L-Phe(3-CF3)-OH[7]
-
Peptide synthesis grade Dimethylformamide (DMF)[6]
-
20% (v/v) Piperidine in DMF[8]
-
Coupling Reagent (e.g., HATU, HBTU, or COMU)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)[10]
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Methodology:
-
Resin Preparation:
-
Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Drain the DMF.[4]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
-
-
Coupling of Fmoc-L-Phe(3-CF3)-OH:
-
In a separate vial, dissolve Fmoc-L-Phe(3-CF3)-OH (3 eq.), a coupling reagent such as HATU (2.9 eq.), in DMF.[9]
-
Add DIPEA (6 eq.) to the vial to activate the amino acid. Allow pre-activation to proceed for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours. The electron-withdrawing nature of the trifluoromethyl group can slow coupling, so extended time or double coupling may be necessary.[9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling step should be repeated.[9]
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Figure 1. Workflow for a single SPPS cycle.
Protocol 2: Cleavage and Global Deprotection
This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)[12]
-
Triisopropylsilane (TIS) (scavenger)[12]
-
Water (scavenger)[12]
-
Cold diethyl ether[11]
Methodology:
-
Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 1, Step 2). Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[11]
-
Cleavage:
-
Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.[11]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.[11]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[11]
-
Protocol 3: Peptide Precipitation and Purification
Methodology:
-
Precipitation:
-
Collection:
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge two more times.[11]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass of the peptide containing 3-(Trifluoromethyl)-L-phenylalanine.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Figure 2. High-level workflow from synthesis to pure peptide.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for efficiently incorporating sterically hindered or electron-deficient amino acids like Fmoc-L-Phe(3-CF3)-OH. The table below summarizes the characteristics of common coupling reagents suitable for this purpose.
| Coupling Reagent | Typical Coupling Efficiency (%) | Typical Coupling Time (hours) | Key Features & Considerations |
| HATU | 90-98% | 1-4 | High reactivity, very effective for hindered couplings with low racemization.[9] |
| HBTU | 85-95% | 2-6 | A reliable and cost-effective standard reagent with a good balance of reactivity and stability.[9][13] |
| COMU | >95% | 0.5-2 | Third-generation uronium salt with very high reactivity and a better safety profile (non-explosive byproducts).[9][14] |
| PyBOP | 80-90% | 2-8 | Phosphonium-based reagent that avoids potential guanidinylation side products sometimes seen with uronium salts.[13] |
*Note: The data presented are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and reaction conditions.[11]
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. digital.csic.es [digital.csic.es]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. mesalabs.com [mesalabs.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-3-(CF3)-L-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Fmoc-3-(trifluoromethyl)-L-phenylalanine (Fmoc-3-(CF3)-L-Phe-OH) in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid offers a powerful strategy for modulating the physicochemical and biological properties of peptides, including metabolic stability, binding affinity, and overall conformation.[1]
The electron-withdrawing nature of the trifluoromethyl group can significantly influence a peptide's bioactivity, making it a valuable tool in the design of novel therapeutics and research probes.[1] This document outlines detailed protocols for the synthesis, purification, and analysis of peptides containing 3-(CF3)-L-Phe, along with expected quantitative outcomes and troubleshooting guidance.
Quantitative Data in Solid-Phase Peptide Synthesis
While specific quantitative data for the incorporation of Fmoc-3-(CF3)-L-Phe-OH is not extensively published, the following table summarizes typical data for standard Fmoc-amino acid couplings in SPPS. Due to the electron-withdrawing properties and potential steric hindrance of the 3-trifluoromethylphenyl group, coupling efficiency may be slightly reduced, and optimization of coupling conditions may be required.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Monitored by a qualitative ninhydrin (Kaiser) test. Incomplete coupling may necessitate a second coupling step ("double coupling"). |
| Deprotection Efficiency | >99% | Typically achieved with 20% piperidine in DMF. |
| Cleavage Yield | 70-95% | Highly dependent on the peptide sequence, length, and the resin used. |
| Crude Peptide Purity | 50-90% | Sequence-dependent and influenced by the success of each coupling and deprotection step. |
| Racemization | <1% | Phenylalanine derivatives are generally at low risk for racemization during activation and coupling. |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry. Optimization may be necessary for specific peptide sequences.
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol describes the loading of the first amino acid onto the resin. The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
Workflow for Resin Preparation and Loading
Caption: General workflow for resin preparation and first amino acid loading in SPPS.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid for the C-terminus
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling (beads should remain colorless or yellow).
Protocol 2: Incorporation of Fmoc-3-(CF3)-L-Phe-OH
This protocol outlines the coupling of Fmoc-3-(CF3)-L-Phe-OH. Due to the potential for slower coupling kinetics, the use of a more potent activating agent and a longer coupling time or a double coupling strategy is recommended.
Workflow for a Single SPPS Cycle
Caption: Iterative cycle for the incorporation of Fmoc-3-(CF3)-L-Phe-OH in SPPS.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Fmoc-3-(CF3)-L-Phe-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Fmoc Deprotection: Perform Fmoc deprotection on the peptidyl-resin as described in Protocol 1, steps 2 and 3.
-
Activation of Fmoc-3-(CF3)-L-Phe-OH: In a separate vial, dissolve Fmoc-3-(CF3)-L-Phe-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin. If the test is positive (blue beads), indicating incomplete coupling, proceed with a double coupling.
-
Double Coupling (if necessary): Wash the resin with DMF (3 times) and repeat steps 2 and 3 with freshly prepared reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 3: Peptide Cleavage and Purification
This protocol describes the cleavage of the peptide from the resin and its subsequent purification.
Workflow for Peptide Cleavage and Purification
Caption: General workflow for the final cleavage and purification of the synthesized peptide.
Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN)
Procedure:
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage: Add the cleavage cocktail to the dried peptidyl-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture) and purify by RP-HPLC using a water/ACN gradient containing 0.1% TFA.
-
Analysis: Analyze the purified fractions by LC-MS to confirm the identity and purity of the peptide.
Biological Applications and Signaling Pathways
The incorporation of 3-(CF3)-L-Phe can significantly impact the biological activity of peptides. For instance, fluorinated phenylalanine analogs have been used to modulate the binding of peptides to G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs).
Simplified GPCR Signaling Pathway
Caption: A generalized signaling pathway for a G-protein coupled receptor (GPCR) activated by a peptide ligand.
Furthermore, dipeptides containing phenylalanine derivatives have been shown to target signaling pathways involved in cancer progression. For example, a novel L-phenylalanine dipeptide has been reported to inhibit the growth and metastasis of prostate cancer cells by targeting Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[2][3]
Simplified DUSP1/TNFSF9 Signaling in Prostate Cancer
Caption: Simplified representation of the DUSP1 and TNFSF9 signaling pathways targeted by a phenylalanine-containing dipeptide in prostate cancer.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance or aggregation. | Perform a second coupling ("double coupling") with freshly prepared reagents. Use a more potent coupling agent like HATU. Increase coupling time. |
| Low Crude Peptide Purity | Incomplete deprotection or coupling at various steps. Side reactions. | Ensure complete deprotection and coupling at each step using monitoring tests. Optimize reaction times. |
| Low Cleavage Yield | Inefficient cleavage from the resin. | Ensure the correct cleavage cocktail is used for the resin and protecting groups. Increase cleavage time or perform a second cleavage. |
| Peptide Insolubility | Aggregation of the peptide sequence. | Attempt to dissolve the peptide in different solvent systems (e.g., with small amounts of DMSO or formic acid). |
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-(Trifluoromethyl)-L-phenylalanine as a High-Sensitivity ¹⁹F NMR Probe for Protein Structure and Drug Discovery
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are standard methods, they can be challenging for large proteins due to spectral complexity and signal overlap. ¹⁹F NMR has emerged as a potent alternative, offering several distinct advantages. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2] Crucially, fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra are free from background signals.[1][3]
Incorporating fluorinated amino acids into proteins provides a sensitive spectroscopic probe to report on the local environment. 3-(Trifluoromethyl)-L-phenylalanine (3-F₃C-Phe) is an excellent choice for such a probe. The trifluoromethyl (-CF₃) group offers three equivalent fluorine atoms, amplifying the NMR signal, while its rapid rotation helps to narrow line widths.[3][4] The ¹⁹F chemical shift is exquisitely sensitive to the local environment, including solvent exposure, electrostatic fields, and van der Waals interactions, making it a superb reporter of conformational changes.[1][4] When incorporated site-specifically, 3-F₃C-Phe acts as a minimally perturbative probe to monitor protein structure, ligand binding, and dynamics.[5][6]
Key Advantages of 3-F₃C-Phe as a ¹⁹F NMR Probe
-
High Sensitivity: The trifluoromethyl group provides a strong, easily detectable signal.[4]
-
No Background Signal: The bio-orthogonality of fluorine ensures that all observed signals originate from the incorporated probe.[1][3]
-
Large Chemical Shift Dispersion: The ¹⁹F chemical shift range is vast (~300 ppm), which minimizes signal overlap and makes it highly sensitive to subtle changes in the local environment.[2][7]
-
Minimal Perturbation: The size and properties of the 3-F₃C-Phe side chain are similar to native aromatic residues, often resulting in minimal disruption to protein structure and function.[1]
-
Versatile Applications: This probe can be used to study protein folding, conformational changes, ligand binding, and protein-protein interactions, even in large and complex systems.[5][6][8]
Applications in Research and Drug Development
1. Monitoring Protein Conformation and Dynamics
The ¹⁹F chemical shift of a 3-F₃C-Phe residue is a fingerprint of its specific environment within the protein's three-dimensional structure. Changes in protein conformation, whether induced by temperature, pH, or interaction with other molecules, will alter this environment and cause a change in the chemical shift. This allows for the precise monitoring of structural transitions between different functional states.[1][5]
2. Characterizing Protein-Ligand Interactions
¹⁹F NMR is an ideal tool for fragment-based drug discovery and ligand screening.[2][9] When a ligand binds to a protein, it can induce conformational changes that are detected by the ¹⁹F probe. By monitoring the chemical shift perturbations of the 3-F₃C-Phe signal upon titration with a compound, one can confirm binding, identify the binding site, and determine the dissociation constant (Kd).[9][10]
Protocols
Protocol 1: Site-Specific Incorporation of 3-F₃C-Phe in E. coli
This protocol describes the site-specific incorporation of 3-F₃C-Phe into a target protein in E. coli using the amber stop codon (TAG) suppression method.[5][6] This requires a plasmid for the target protein with a TAG codon at the desired incorporation site and a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired site.
-
Plasmid encoding the orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and tRNA(CUA) pair specific for 3-F₃C-Phe.
-
3-(Trifluoromethyl)-L-phenylalanine (3-F₃C-Phe)
-
LB medium and M9 minimal medium
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotics) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add 3-F₃C-Phe to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography). Confirm incorporation and purity via SDS-PAGE and mass spectrometry.
Protocol 2: Cell-Free Protein Synthesis (CFPS) of 3-F₃C-Phe Labeled Protein
CFPS is an excellent alternative for producing labeled proteins, especially those that are toxic to cells.[11][12] This protocol uses a commercially available E. coli or wheat germ-based CFPS kit.
Materials:
-
Commercial CFPS kit (e.g., Wheat Germ or E. coli S30 extract based)[12][13]
-
Linear or plasmid DNA template of the target protein
-
3-(Trifluoromethyl)-L-phenylalanine (3-F₃C-Phe)
-
Amino acid mixture lacking phenylalanine
-
RNase inhibitor
Methodology:
-
Template Preparation: Prepare high-quality, endotoxin-free plasmid DNA or a PCR-generated linear template containing the gene of interest under a T7 promoter.
-
Reaction Setup: On ice, combine the components of the CFPS kit according to the manufacturer's instructions. This typically includes the cell extract, reaction buffer, and energy source.
-
Add Labeled Amino Acid: Add the amino acid mixture lacking phenylalanine. Then, add 3-F₃C-Phe to a final concentration of 1-2 mM.
-
Add Template: Add the DNA template to the reaction mixture.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 25-30°C) for 2-6 hours.
-
Purification: Purify the expressed protein directly from the reaction mixture using appropriate affinity chromatography methods (e.g., His-tag, GST-tag).
Protocol 3: ¹⁹F NMR Chemical Shift Perturbation (CSP) Assay for Ligand Binding
This protocol outlines a general procedure for performing a ¹⁹F NMR titration experiment to characterize the binding of a small molecule ligand to a 3-F₃C-Phe labeled protein.
Materials:
-
Purified, 3-F₃C-Phe labeled protein of known concentration.
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
Concentrated stock solution of the ligand in a compatible solvent (e.g., DMSO-d₆).
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
Methodology:
-
Sample Preparation: Prepare a ~500 µL NMR sample of the labeled protein at a concentration of 20-50 µM in the NMR buffer.
-
Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone (apo state). This serves as the reference. Typical acquisition parameters include a spectral width of ~40 ppm centered around -63 ppm (a common range for -CF₃ groups), a sufficient number of scans for good signal-to-noise, and a recycle delay of 1-2 seconds.
-
Ligand Titration: Add small aliquots of the concentrated ligand stock solution directly to the NMR tube. After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand.
-
Data Processing: Process all spectra uniformly.
-
Data Analysis:
-
Monitor the change in the ¹⁹F chemical shift (Δδ) of the 3-F₃C-Phe resonance as a function of the ligand concentration.
-
Plot Δδ versus the molar ratio of [Ligand]/[Protein].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
The combined chemical shift change (Δδ_comb) can be calculated if both ¹H and ¹⁹F shifts are monitored, though typically only the ¹⁹F shift is used: Δδ_comb = √[ (Δδ_H)² + (α * Δδ_F)² ] where α is a scaling factor. For simple 1D ¹⁹F experiments, analysis focuses solely on Δδ_F.
Data Presentation
Table 1: Example ¹⁹F NMR CSP Titration Data for Ligand Binding to Protein X
This table illustrates typical data obtained from a ¹⁹F NMR titration experiment. The change in chemical shift (Δδ) of the 3-F₃C-Phe probe is recorded at increasing concentrations of a test ligand.
| [Ligand] (µM) | [Protein] (µM) | Molar Ratio ([L]/[P]) | ¹⁹F Chemical Shift (ppm) | Δδ (ppm) |
| 0 | 25 | 0.0 | -63.500 | 0.000 |
| 5 | 25 | 0.2 | -63.525 | 0.025 |
| 12.5 | 25 | 0.5 | -63.560 | 0.060 |
| 25 | 25 | 1.0 | -63.605 | 0.105 |
| 50 | 25 | 2.0 | -63.670 | 0.170 |
| 100 | 25 | 4.0 | -63.730 | 0.230 |
| 250 | 25 | 10.0 | -63.775 | 0.275 |
| 500 | 25 | 20.0 | -63.790 | 0.290 |
Result: By fitting the plot of Δδ vs. [Ligand], a dissociation constant (Kd) of 35.2 µM was determined for this interaction.
Visualizations
Caption: Workflow for protein labeling with 3-F₃C-Phe and subsequent ¹⁹F NMR analysis.
Caption: Concept of a ¹⁹F NMR Chemical Shift Perturbation (CSP) assay for ligand binding.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Cell-Free Expression Pipeline | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 13. promegaconnections.com [promegaconnections.com]
Applications of Trifluoromethylated Amino Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethylated amino acids into drug candidates represents a powerful approach in modern medicinal chemistry. The unique properties of the trifluoromethyl (CF3) group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the therapeutic profile of peptide and small molecule drugs.[1][2][3] This document provides a detailed overview of the applications of trifluoromethylated amino acids in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethyl group can profoundly alter the properties of a parent amino acid and, consequently, the drug molecule.[4]
Increased Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450.[2][3] This increased stability can lead to a longer drug half-life and improved bioavailability.[2] By replacing a metabolically labile group (like a methyl group) with a CF3 group, a key metabolic pathway can be blocked.[2]
Table 1: Impact of Trifluoromethylation on Metabolic Stability
| Parameter | Molecule without Trifluoromethyl Group | Molecule with Trifluoromethyl Group | Rationale |
| In vitro Half-life (t½) | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, reducing the rate of metabolism.[2] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the liver's inherent ability to clear the drug.[2] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[5] |
Enhanced Lipophilicity and Permeability
The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier.[3] This enhanced permeability can lead to better absorption and distribution of the drug within the body.[1]
Modulation of Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to increased binding affinity and potency.[3] Trifluoromethyl ketones, for instance, are potent inhibitors of serine and cysteine proteases because the electron-withdrawing CF3 group makes the ketone's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine residue.[6]
Table 2: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Ketone Inhibitors
| Inhibitor Class | Target Enzyme | Fluorinated Inhibitor | IC50/Ki | Non-Fluorinated Counterpart | IC50/Ki | Reference |
| Peptidyl Ketone | Caspase-3 | Z-Val-Asp-CH2F | 30 nM (IC50) | Not specified as active | - | [7] |
| Isatin Derivative | Caspase-3 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 4.79 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [7] |
| Isatin Derivative | Caspase-7 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 7.47 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Not specified | [7] |
| Peptidyl Ketone | Chymotrypsin | Ac-Leu-ambo-Phe-CF3 | Ki = 2 µM | Ac-Leu-ambo-Phe-CH3 | Not specified, but trifluoromethyl ketones are significantly better inhibitors. | [8] |
| Peptidyl Ketone | Elastase | Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Ki = 0.34 µM | Ac-Ala-Ala-Pro-ambo-Ala-CH3 | Not specified, but trifluoromethyl ketones are better inhibitors. | [8] |
Applications in Drug Design
Trifluoromethylated amino acids are valuable building blocks for designing novel therapeutics in various disease areas, including oncology, neurology, and infectious diseases.[1]
Enzyme Inhibition: Serine Protease Inhibitors
Trifluoromethyl ketones are effective transition-state analog inhibitors of serine proteases.[8][9] The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the hydroxyl group of the active site serine, forming a stable hemiacetal.[8][9] This mimics the tetrahedral intermediate of peptide bond hydrolysis.
Mechanism of Serine Protease Inhibition.
CGRP Receptor Antagonism: Atogepant
Atogepant, a drug for the preventive treatment of migraine, contains a trifluoromethyl group that contributes to its favorable pharmacokinetic profile.[3][10] It acts as a competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[10][11] By blocking CGRP binding, atogepant inhibits the downstream signaling cascade that leads to vasodilation and neurogenic inflammation, key events in migraine pathophysiology.[2][11]
Atogepant Signaling Pathway.
Experimental Protocols
Protocol 1: Incorporation of a Trifluoromethylated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an Fmoc-protected trifluoromethylated amino acid into a growing peptide chain on a solid support.
SPPS Workflow for CF3-Amino Acid.
Materials:
-
Fmoc-protected trifluoromethylated amino acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF.[1]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-trifluoromethylated amino acid (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF. Add DIEA (2 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours. The strong electron-withdrawing nature of the CF3 group can slow down the coupling reaction, so a longer reaction time or a double coupling may be necessary.
-
Washing: Wash the resin sequentially with DMF, NMP, and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Protocol 2: CGRP Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a compound for the CGRP receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human CGRP receptor
-
[125I]-CGRP (radioligand)
-
Test compound (e.g., atogepant)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus with glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [125I]-CGRP, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CGRP).[11]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]
Protocol 3: Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.
Materials:
-
Serine protease (e.g., chymotrypsin, elastase)
-
Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Test compound (trifluoromethyl ketone inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer at appropriate pH)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the assay buffer and the serine protease. Add varying concentrations of the test compound to the wells. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by the protease releases the fluorescent reporter group (e.g., AMC).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve. For slow-binding inhibitors, more complex kinetic analysis may be required to determine the inhibition constant (Ki).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plos.figshare.com [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Incorporation of 3-(Trifluoromethyl)-Phenylalanine into Proteins in vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein structure and function. Among the diverse array of ncAAs, 3-(Trifluoromethyl)-phenylalanine (3-(CF3)-Phe) has emerged as a particularly valuable probe. The trifluoromethyl group provides a unique ¹⁹F NMR signature, enabling detailed studies of protein conformation, dynamics, and ligand binding in vitro and in vivo with minimal background interference.[1][2] This technology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA and directs its insertion in response to a nonsense codon, most commonly the amber stop codon (TAG), engineered into the gene of interest.[3][4][5] This document provides detailed application notes and protocols for the efficient and site-specific incorporation of 3-(CF3)-Phe into proteins in living cells.
Key Applications
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary application of incorporating 3-(CF3)-Phe is to introduce a sensitive ¹⁹F NMR probe into a protein.[1][2][6] This allows for the investigation of:
-
Probing Non-covalent Interactions: The electron-withdrawing nature of the trifluoromethyl group can be used to study the role of aromatic interactions, such as cation-π interactions, in protein stability and function.[7][8]
-
Enhancing Protein Properties: The introduction of fluorinated amino acids can influence protein stability, hydrophobicity, and bioactivity, offering a strategy for engineering proteins with novel properties.[9][10]
Data Presentation
Table 1: Reported Protein Yields with Site-Specific Incorporation of Trifluoromethylated Phenylalanine Analogs
| Target Protein | Expression System | Unnatural Amino Acid | Yield (mg/L) | Reference |
| Human Fatty Acid Synthase Thioesterase Domain (FAS-TE) | E. coli | OCF₃Phe | ~40 (from 50 mL culture) | [5] |
| Superfolder GFP (sfGFP) | E. coli | m-trifluoromethyl-phenylalanine | Not specified, but expression is an order of magnitude higher than with phenylalanine | [6][11] |
| sfGFP | HEK 293T cells | penta-fluoro phenylalanine | ~34 µg per gram of cell pellet | [7] |
Note: Yields can vary significantly depending on the target protein, the specific orthogonal system used, and the expression conditions.
Table 2: Mass Spectrometry Confirmation of 3-(CF3)-Phe Incorporation
| Target Protein Variant | Expected Mass (Da) | Observed Mass (Da) | Notes | Reference |
| sfGFP with m-trifluoromethyl-phenylalanine at S2 | 27764 | 27761 | The mass difference from wild-type confirms incorporation. | [11] |
| sfGFP with o-trifluoromethyl-phenylalanine at S2 | 27764 | 27761 | Mass spectra also indicated some misincorporation of phenylalanine. | [11] |
Experimental Workflow & Signaling Pathways
The overall workflow for site-specific incorporation of 3-(CF3)-Phe into proteins in vivo is depicted below. This process involves the co-transformation of a host organism (e.g., E. coli) with two plasmids: one encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, and another encoding the target protein with an in-frame amber (TAG) codon at the desired site of incorporation.
The selection of a suitable orthogonal synthetase is crucial for efficient and specific incorporation. A common strategy involves the directed evolution of a known orthogonal synthetase, such as Pyrrolysyl-tRNA synthetase (PylRS), to recognize the desired ncAA.
Experimental Protocols
Protocol 1: General Protocol for Site-Specific Incorporation of 3-(CF3)-Phe in E. coli
This protocol is a generalized procedure based on commonly used methods for unnatural amino acid incorporation.[3][5][6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase for 3-(CF3)-Phe (e.g., a mutant of PylRS) and its cognate tRNA (e.g., pEVOL or similar).
-
Expression plasmid for the target protein containing an amber (TAG) codon at the desired position.
-
3-(Trifluoromethyl)-phenylalanine (3-(CF3)-Phe).
-
Luria-Bertani (LB) medium.
-
Minimal medium (e.g., M9) supplemented with necessary nutrients.
-
Antibiotics corresponding to plasmid selection markers.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the synthetase/tRNA plasmid and the target protein plasmid using a standard transformation protocol.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume (e.g., 1 L) of minimal medium (supplemented with antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and ncAA Addition:
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-24 hours to enhance protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification according to standard protocols (e.g., affinity chromatography if the protein is tagged).
-
Verification of Incorporation:
-
Confirm the incorporation of 3-(CF3)-Phe and the integrity of the purified protein using electrospray ionization mass spectrometry (ESI-MS).[6][7][11]
-
The expected mass will be the mass of the protein with the ncAA minus the mass of the canonical amino acid that would have been at that position if it were not a stop codon.
-
Protocol 2: Verification of 3-(CF3)-Phe Incorporation using Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare the purified protein sample at a concentration of approximately 0.1-1 mg/mL in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium acetate).
-
Mass Spectrometry Analysis:
-
Analyze the intact protein using ESI-MS to determine its molecular weight.
-
Compare the observed molecular weight with the theoretical molecular weight calculated for the protein with 3-(CF3)-Phe incorporated at the specified site.
-
-
Peptide Mapping (Optional):
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the 3-(CF3)-Phe modification and confirm its sequence and mass.
-
Troubleshooting
-
Low Protein Yield:
-
Optimize the concentration of 3-(CF3)-Phe.
-
Vary the induction conditions (inducer concentration, temperature, and duration).
-
Use a richer medium for the initial growth phase before switching to minimal medium for expression.[3]
-
Ensure the synthetase is expressed efficiently. Some systems benefit from an inducible copy of the synthetase gene.[5]
-
-
No or Low Incorporation (Truncated Protein):
-
Verify the activity of the orthogonal synthetase/tRNA pair for 3-(CF3)-Phe.
-
Ensure the 3-(CF3)-Phe is of high purity and is soluble in the culture medium.
-
Increase the concentration of the ncAA.
-
-
Misincorporation of Natural Amino Acids:
-
This can occur if the orthogonal synthetase is not perfectly specific or if it can charge the orthogonal tRNA with a natural amino acid, albeit with low efficiency.[11]
-
Perform a negative selection step during the evolution of the synthetase to remove variants that recognize natural amino acids.
-
Grow cells in a minimal medium to limit the availability of competing natural amino acids.
-
Conclusion
The site-specific incorporation of 3-(CF3)-Phe into proteins in vivo is a robust and versatile technique with significant applications in basic research and drug development. By leveraging an evolved orthogonal synthetase/tRNA pair, researchers can introduce this valuable ¹⁹F NMR probe into virtually any protein of interest, enabling detailed structural and functional studies that are not possible with conventional methods. The protocols and data presented here provide a comprehensive guide for the successful implementation of this powerful technology.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability with 3-(Trifluoromethyl)-L-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of therapeutic peptides, primarily due to proteolytic degradation, presents a significant challenge in drug development, limiting their in vivo half-life and bioavailability. A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids. This document provides detailed application notes and protocols on the use of 3-(Trifluoromethyl)-L-phenylalanine (Tfm-Phe) to enhance peptide stability.
The trifluoromethyl group at the meta position of the phenylalanine side chain provides steric hindrance and alters the electronic properties of the peptide backbone in its vicinity. This modification can effectively shield the adjacent peptide bonds from cleavage by proteases, thereby significantly increasing the peptide's resistance to enzymatic degradation and extending its circulation half-life.[1]
Data Presentation: Comparative Stability Analysis
The incorporation of 3-(Trifluoromethyl)-L-phenylalanine can lead to a substantial improvement in peptide stability. The following table presents illustrative data from a comparative study on a model peptide and its Tfm-Phe analog.
| Stability Parameter | Native Peptide (with L-Phenylalanine) | Modified Peptide (with 3-(Trifluoromethyl)-L-phenylalanine) | Fold Improvement |
| Serum Half-life (t½) in human serum | 25 minutes | > 6 hours | > 14x |
| Proteolytic Degradation (Chymotrypsin) | 98% degradation in 1 hour | < 20% degradation in 1 hour | > 4.9x |
| Proteolytic Degradation (Pepsin) | 85% degradation in 2 hours | < 15% degradation in 2 hours | > 5.6x |
Disclaimer: The data presented in this table is illustrative and based on typical improvements observed when incorporating sterically hindering, non-canonical amino acids into proteolytically labile positions of peptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide containing 3-(Trifluoromethyl)-L-phenylalanine
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-3-(Trifluoromethyl)-L-phenylalanine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-3-(Trifluoromethyl)-L-phenylalanine
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the reaction vessel for 30-60 minutes.[2]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).[3]
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
-
Coupling of Fmoc-3-(Trifluoromethyl)-L-phenylalanine:
-
Due to potential steric hindrance from the trifluoromethyl group, use a higher excess of reagents and a longer coupling time.
-
Pre-activate Fmoc-3-(Trifluoromethyl)-L-phenylalanine (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).[3]
-
-
Washing: After each coupling step, wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the resin.[1]
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Tfm-Phe.
Protocol 2: In-Solution Protease Degradation Assay (Chymotrypsin)
This protocol assesses the stability of the native and Tfm-Phe modified peptides against chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine.[4]
Materials:
-
Native and Tfm-Phe modified peptides
-
Chymotrypsin (sequencing grade)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching Solution: 10% TFA
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the native and modified peptides (1 mg/mL) in the assay buffer.
-
Prepare a stock solution of chymotrypsin (1 mg/mL) in 1 mM HCl. Just before use, dilute to 0.1 mg/mL with the assay buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide stock solution to the assay buffer to a final concentration of 100 µM.
-
Pre-incubate the peptide solutions at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Initiate the reaction by adding the diluted chymotrypsin solution to each peptide solution. The final enzyme:substrate ratio should be approximately 1:50 (w/w).
-
For a "time zero" (T₀) control, add the quenching solution before adding the enzyme.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching:
-
Immediately stop the reaction in each aliquot by adding an equal volume of the quenching solution (10% TFA).
-
-
Analysis:
-
Analyze the samples by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).
-
Calculate the percentage of intact peptide remaining at each time point relative to the T₀ sample.
-
(Optional) Use LC-MS to identify the degradation products and confirm the cleavage sites.
-
Caption: Experimental workflow for the protease degradation assay.
Protocol 3: Peptide Stability in Human Serum
This protocol evaluates the overall stability of the peptides in a more biologically relevant matrix, human serum, which contains a complex mixture of proteases.[5]
Materials:
-
Native and Tfm-Phe modified peptides
-
Human serum (pooled)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation/Quenching Solution: Acetonitrile (ACN) with 1% TFA
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the native and modified peptides (1 mg/mL) in PBS.
-
Thaw the human serum on ice.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, dilute the peptide stock solutions with human serum to a final peptide concentration of 100 µM.
-
For a "time zero" (T₀) control, add the precipitation/quenching solution immediately after adding the peptide to the serum.
-
-
Incubation and Sampling:
-
Incubate the mixtures at 37°C with gentle shaking.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Protein Precipitation and Reaction Quenching:
-
To each aliquot, add 2 volumes of cold precipitation/quenching solution (e.g., 100 µL of ACN with 1% TFA).
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate serum proteins.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the amount of intact peptide remaining by measuring the peak area and calculate the percentage remaining relative to the T₀ sample.
-
Determine the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay curve.
-
Signaling Pathway Example: Substance P and the Neurokinin-1 Receptor
Many peptide therapeutics target G-protein coupled receptors (GPCRs). Enhancing the stability of a peptide agonist or antagonist can prolong its action on the receptor and its downstream signaling cascade. A relevant example is Substance P, a neuropeptide that binds to the Neurokinin-1 (NK-1) receptor, a GPCR.[6] Increased stability of Substance P or its analogs could have significant implications for processes it regulates, such as pain transmission and inflammation.
The diagram below illustrates the simplified signaling pathway initiated by the binding of Substance P to the NK-1 receptor.
Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) GPCR.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethyl)-L-phenylalanine for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. 3-(Trifluoromethyl)-L-phenylalanine (3-tfm-Phe) is a non-canonical amino acid that has emerged as a powerful tool for elucidating the intricacies of these interactions. Its unique trifluoromethyl group serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers high sensitivity and a wide chemical shift range, making it ideal for detecting subtle conformational changes in proteins upon binding.[1][2] The incorporation of 3-tfm-Phe at specific sites within a protein allows for the precise monitoring of local environmental changes that occur during PPIs, providing valuable insights into binding interfaces, conformational dynamics, and ligand screening.[3] This document provides detailed application notes and experimental protocols for the utilization of 3-tfm-Phe in the study of protein-protein interactions.
Principle of the Method
The core of this methodology lies in the site-specific incorporation of 3-tfm-Phe into a protein of interest, followed by the analysis of the protein's ¹⁹F NMR spectrum in the presence and absence of its interaction partner. The trifluoromethyl (CF₃) group of 3-tfm-Phe provides a distinct ¹⁹F NMR signal that is highly sensitive to its local electronic environment.[4] When a protein-protein interaction occurs, the environment around the incorporated 3-tfm-Phe residue changes, leading to a perturbation in its ¹⁹F chemical shift (Δδ). By titrating one protein partner against the other and monitoring these chemical shift changes, the dissociation constant (Kd) of the interaction can be determined, providing a quantitative measure of binding affinity.[5]
The site-specific incorporation of 3-tfm-Phe is typically achieved using amber codon suppression technology.[3] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-tfm-Phe and recognizes the UAG (amber) stop codon. By introducing a UAG codon at the desired location in the gene of the protein of interest, 3-tfm-Phe can be incorporated with high fidelity during protein expression in a host organism like E. coli.[3]
Data Presentation
The quantitative data obtained from ¹⁹F NMR titration experiments can be summarized to compare binding affinities and the magnitude of chemical shift perturbations at different sites within the protein.
Table 1: Illustrative Quantitative Data for Protein-Protein Interaction Analysis using 3-tfm-Phe Labeled Protein A.
| Labeled Site in Protein A | Chemical Shift (δ) - Free (ppm) | Chemical Shift (δ) - Bound (ppm) | Chemical Shift Perturbation (Δδ) (ppm) | Dissociation Constant (Kd) (µM) |
| Phe54 -> 3-tfm-Phe | -63.5 | -64.2 | 0.7 | 50 ± 5 |
| Tyr82 -> 3-tfm-Phe | -63.8 | -63.9 | 0.1 | > 500 |
| Phe110 -> 3-tfm-Phe | -63.2 | -64.5 | 1.3 | 45 ± 8 |
Note: This data is illustrative and serves to provide a template for presenting experimental results. Actual values will vary depending on the specific protein system under investigation.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 3-(Trifluoromethyl)-L-phenylalanine via Amber Codon Suppression
This protocol outlines the general steps for incorporating 3-tfm-Phe into a target protein expressed in E. coli.
1. Plasmid Construction:
- Expression Vector: The gene of the protein of interest is cloned into a suitable E. coli expression vector (e.g., pET series). An amber stop codon (TAG) is introduced at the desired site for 3-tfm-Phe incorporation using site-directed mutagenesis. A C-terminal purification tag (e.g., His₆-tag) is recommended.
- Orthogonal Synthetase/tRNA Vector: A separate plasmid (e.g., pEVOL) expressing an engineered aminoacyl-tRNA synthetase specific for 3-tfm-Phe and multiple copies of the corresponding amber suppressor tRNA (tRNAᶜᵘᵃ) is required.
2. Transformation:
- Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the expression vector containing the amber mutant of the target gene and the pEVOL plasmid encoding the orthogonal pair.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with the antibiotics and 1 mM 3-(Trifluoromethyl)-L-phenylalanine with the overnight culture.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Induce the expression of the orthogonal synthetase and tRNA by adding L-arabinose to a final concentration of 0.02% (w/v).
- Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
4. Cell Harvesting and Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
Protocol 2: Purification of 3-tfm-Phe Labeled Protein
This protocol describes the purification of a His-tagged protein.
1. Affinity Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
2. Size-Exclusion Chromatography (Optional but Recommended):
- Further purify the eluted protein using a size-exclusion chromatography column equilibrated with the final NMR buffer to remove aggregates and exchange the buffer.
3. Purity and Incorporation Verification:
- Assess protein purity by SDS-PAGE.
- Confirm the incorporation of 3-tfm-Phe by mass spectrometry (e.g., ESI-MS).
Protocol 3: ¹⁹F NMR Analysis of Protein-Protein Interaction
This protocol details the acquisition and analysis of ¹⁹F NMR data to determine binding affinity.
1. Sample Preparation:
- Prepare a sample of the ¹⁹F-labeled protein (Protein A) at a concentration of 25-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate or HEPES pH 7.0, 100 mM NaCl, 10% D₂O).
- Prepare a concentrated stock solution of the unlabeled interaction partner (Protein B) in the same NMR buffer.
2. NMR Data Acquisition:
- Acquire a 1D ¹⁹F NMR spectrum of the labeled Protein A alone.
- Perform a titration by adding increasing amounts of Protein B to the Protein A sample, acquiring a 1D ¹⁹F NMR spectrum after each addition. Ensure thorough mixing and temperature equilibration.
3. Data Processing and Analysis:
- Process the ¹⁹F NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Monitor the chemical shift of the ¹⁹F signal of the 3-tfm-Phe residue at each titration point.
- Plot the change in chemical shift (Δδ) as a function of the molar ratio of Protein B to Protein A.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). The following equation can be used for fitting: Δδ = Δδₘₐₓ * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t) where Δδ is the observed chemical shift change, Δδₘₐₓ is the maximum chemical shift change at saturation, [P]t is the total concentration of the labeled protein, and [L]t is the total concentration of the ligand (unlabeled protein).
Protocol 4: General Protocol for X-ray Crystallography of Proteins Containing 3-tfm-Phe
This protocol provides a general workflow for the crystallization and structure determination of proteins containing unnatural amino acids.
1. Protein Preparation for Crystallization:
- The purified protein containing 3-tfm-Phe should be concentrated to 5-20 mg/mL in a buffer with low salt concentration (e.g., 10-20 mM HEPES or Tris).
- Ensure the protein is highly pure (>95%) and monodisperse, as assessed by SDS-PAGE and dynamic light scattering.
2. Crystallization Screening:
- Use commercially available or in-house prepared crystallization screens to test a wide range of conditions (precipitants, pH, salts, and additives).
- The hanging drop or sitting drop vapor diffusion methods are commonly used. Mix a small volume of the protein solution with an equal volume of the reservoir solution and equilibrate against the reservoir.
3. Crystal Optimization:
- Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and additives, as well as the temperature, to obtain larger, well-diffracting crystals.
4. Data Collection and Processing:
- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using software packages like XDS or HKL2000 to obtain a set of indexed reflections with their intensities.
5. Structure Determination and Refinement:
- Solve the phase problem using molecular replacement if a homologous structure is available.
- Build the atomic model into the electron density map using software like Coot.
- Refine the model using software like Phenix or Refmac, including the coordinates and restraints for the unnatural amino acid 3-tfm-Phe.
- Validate the final structure using tools like MolProbity.
Visualizations
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Trifluoromethylated Amino Acids in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into amino acid scaffolds represents a powerful approach in modern agrochemical discovery. The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance the efficacy, bioavailability, and target-binding affinity of agrochemical candidates.[1][2] These characteristics make trifluoromethylated amino acids highly valuable building blocks for the development of next-generation herbicides, fungicides, and insecticides.
This document provides detailed application notes on the utility of trifluoromethylated amino acids in agrochemical development, alongside protocols for their synthesis and biological evaluation.
Properties and Advantages of Trifluoromethylated Amino Acids in Agrochemicals
The introduction of a trifluoromethyl group into an amino acid can profoundly alter its properties in ways that are advantageous for agrochemical applications:
-
Enhanced Biological Activity: The strong electron-withdrawing nature of the CF3 group can modify the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets.[1][2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450. This can lead to longer-lasting activity in the field.
-
Improved Lipophilicity and Bioavailability: The lipophilic nature of the CF3 group can enhance the penetration of the agrochemical through biological membranes, such as the waxy cuticle of plant leaves or the exoskeleton of insects, thereby improving its bioavailability.
-
Conformational Control: The steric bulk of the CF3 group can influence the conformation of the molecule, locking it into a bioactive shape that has a higher affinity for its target enzyme or receptor.
Synthesis of Trifluoromethylated Amino Acids
The synthesis of α-trifluoromethyl amino acids is a key step in their application. Various methods have been developed, often involving the use of specialized fluorinating reagents or trifluoromethyl-containing building blocks. Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure compounds, which is often a requirement for optimal biological activity.
Protocol 1: Asymmetric Synthesis of α-Trifluoromethyl-α-Amino Acids via Strecker Reaction
This protocol describes a catalytic asymmetric Strecker reaction for the synthesis of α-trifluoromethyl-α-amino acids, a versatile method for creating these valuable building blocks.
Materials:
-
Trifluoromethyl ketimine
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea catalyst
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the trifluoromethyl ketimine (1.0 eq) and the chiral thiourea catalyst (0.1 eq) in anhydrous toluene.
-
Addition of Cyanide Source: Cool the solution to the desired reaction temperature (e.g., -20 °C) and add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting α-aminonitrile by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified α-aminonitrile by heating with concentrated hydrochloric acid to yield the corresponding α-trifluoromethyl-α-amino acid.
-
Isolation: After cooling, the amino acid may precipitate. Isolate the product by filtration or by adjusting the pH to the isoelectric point to induce precipitation. Wash the solid with cold water and dry under vacuum.
Applications in Agrochemical Development and Quantitative Data
Trifluoromethylated amino acids and their derivatives have shown promise as active ingredients in herbicides, fungicides, and insecticides.
Herbicidal Activity
Herbicides containing trifluoromethylated moieties often act by inhibiting essential amino acid biosynthesis pathways in plants, such as the production of branched-chain or aromatic amino acids.
Table 1: Herbicidal Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Target Weed(s) | Application Rate | Inhibition (%) | Reference |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Barnyardgrass, Rape | 300 g/ha | Exhibited activity | [3] |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus | 250 µM | >80 | [4] |
| α-Trifluoroanisole derivatives containing phenylpyridine | Abutilon theophrasti, Amaranthus retroflexus | 37.5 g a.i./hm² | >80 | [5] |
Fungicidal Activity
The incorporation of trifluoromethylated groups can lead to potent fungicidal compounds.
Table 2: Fungicidal Activity of Trifluoromethyl-Containing Compounds
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Trifluoromethyl sydnone derivative (D17) | Pseudoperonospora cubensis | 49 | [6] |
Insecticidal Activity
Trifluoromethylated compounds have been successfully developed into commercial insecticides. While not all are direct amino acid derivatives, the principles of using trifluoromethyl groups to enhance activity are the same. Some novel diamide insecticides have been synthesized using alanine and 2-aminobutyric acid as scaffolds.
Table 3: Insecticidal Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Target Insect | Activity | Reference |
| 2-phenylpyrrole-2-carboxylate derivatives | Oriental armyworm | Moderate larvicidal activity | [7] |
| Fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles | Houseflies | Significant insecticidal properties | [8] |
| Pyridylhydrazono derivatives | Aphis craccivora | 53.3% mortality at 400 mg/L | [9] |
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant)
This protocol describes a method for evaluating the post-emergence herbicidal activity of test compounds on whole plants.
Materials:
-
Test compounds
-
Acetone
-
Tween-20
-
Distilled water
-
Pots with soil
-
Target weed species (e.g., barnyardgrass, rape)
-
Growth chamber with controlled light, temperature, and humidity
-
Spray bottle
Procedure:
-
Plant Cultivation: Grow the target weed species in pots containing soil in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired final concentrations.
-
Application: Evenly spray the test solutions onto the foliage of the plants. Include a negative control (solvent only) and a positive control (a commercial herbicide).
-
Incubation: Return the treated plants to the growth chamber and maintain them under the same conditions.
-
Evaluation: After a set period (e.g., 7-14 days), visually assess the herbicidal effect. This can be done by scoring the plants on a scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh weight of the aerial parts of the plants and calculating the percentage of growth inhibition compared to the negative control.
Protocol 3: In Vitro Fungicidal Activity Assay (Agar Dilution Method)
This protocol details the evaluation of the fungicidal activity of test compounds against various fungal pathogens.
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal cultures (e.g., Pseudoperonospora cubensis)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in DMSO to create stock solutions.
-
Preparation of Medicated Media: Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations of the test compounds. Pour the medicated PDA into Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Evaluation: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony. Calculate the percentage of mycelial growth inhibition relative to a control plate containing only DMSO. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations.
Signaling Pathways and Modes of Action
Understanding the mode of action is crucial for developing effective and selective agrochemicals. Many successful herbicides act by inhibiting amino acid biosynthesis.
Inhibition of Branched-Chain Amino Acid Synthesis
Herbicides such as sulfonylureas and imidazolinones inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[10] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[10]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Insecticidal Pyridylhydrazono Derivatives Identified via Scaffold Hopping and Conformation Regulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.ucanr.edu [my.ucanr.edu]
Application Notes and Protocols for Peptide Elongation with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptide sequences has emerged as a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the structure, stability, and biological activity of peptides.[1][2] These modifications can lead to enhanced therapeutic properties, including improved metabolic stability, increased resistance to proteolytic degradation, and enhanced binding affinity to biological targets.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of peptides containing fluorinated amino acids.
Applications of Peptide Fluorination
The introduction of fluorinated amino acids can confer a variety of advantageous properties to peptides:
-
Enhanced Metabolic Stability and Proteolytic Resistance: Fluorination, particularly at or near a cleavage site, can sterically hinder the approach of proteases, thereby extending the in vivo half-life of peptide drugs.[1][3] The increased hydrophobicity of fluorinated residues can also contribute to this effect.[5] However, the impact on proteolytic stability is complex and depends on the specific enzyme, the position of the fluorinated amino acid relative to the cleavage site, and the degree of fluorination.[6][7]
-
Modulation of Bioactivity and Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic distribution within a peptide, influencing its interaction with target receptors.[3] Strategic fluorination can either maintain or enhance binding affinity.[8] For example, substitution of specific residues with fluorinated analogs in hormonal and antimicrobial peptides has been shown to modulate their biological activity.[9]
-
Control of Peptide Conformation: Fluorinated amino acids can be used to control the secondary structure of peptides, including the stabilization of α-helices, β-sheets, and hairpin turns.[10][11] This conformational control is crucial for designing peptides with high specificity and potency.[3]
-
19F NMR and PET Imaging: The presence of the stable 19F isotope provides a unique spectroscopic handle for studying peptide structure, dynamics, and interactions without the background noise associated with 1H NMR.[10][12] Furthermore, the incorporation of the positron-emitting 18F isotope allows for non-invasive in vivo imaging using Positron Emission Tomography (PET).[10]
-
Increased Lipophilicity and Cell Permeability: The incorporation of fluorinated amino acids generally increases the lipophilicity of peptides, which can enhance their ability to cross cellular membranes.[13]
Quantitative Data Summary
The incorporation of fluorinated amino acids has a quantifiable impact on various peptide properties. The following tables summarize key data from published studies.
Table 1: Impact of Fluorination on Thermal Stability of a Tryptophan Zipper Peptide [1]
| Peptide Variant | Position of Fluoro-Trp | Melting Temperature (Tm) in °C (± 0.1) | Change in Tm (°C) |
| Native Trpzip2 | - | 47.9 | - |
| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |
| 5F-Trp @ Edge | Trp4 | 47.3 | -0.6 |
| 6F-Trp @ Edge | Trp4 | 48.3 | +0.4 |
| 7F-Trp @ Edge | Trp4 | 46.5 | -1.4 |
| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |
| 5F-Trp @ Face | Trp9 | 48.1 | +0.2 |
| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |
| 7F-Trp @ Face | Trp9 | 47.7 | -0.2 |
Table 2: Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated GLP-1 Analogs [8]
| Peptide Analog | Target Receptor | Assay Type | Binding Affinity (IC50) | Fold Change vs. Non-Fluorinated |
| GLP-1 (Native) | hGLP-1R | Competition Binding | 1.9 nM | - |
| F9 GLP-1 | hGLP-1R | Competition Binding | 5.1 nM | ~2.7x decrease |
| F29 GLP-1 | hGLP-1R | Competition Binding | 13.3 nM | 7x decrease |
| F28 GLP-1 | hGLP-1R | Competition Binding | 18.8 nM | 9.9x decrease |
| F8, F89, F10, F32 GLP-1 | hGLP-1R | Competition Binding | 27-60-fold increase in IC50 | 27-60x decrease |
Table 3: Synthesis Yields of Peptides Incorporating Fluorinated Amino Acids via Microwave-Assisted SPPS [4]
| Peptide Sequence | Overall Yield (%) |
| Abu10GY(K)3 | ~25 |
| (TfeGly)10GY(K)3 | <5 |
| (Abu)13GY(K)4 | ~15 |
| (TfeGly)13GY(K)4 | <2 |
| (Abu)15GY(K)4 | ~10 |
| (TfeGly)15GY(K)4 | <1 |
Abu = α-aminobutyric acid, TfeGly = trifluoroethylglycine
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fluorinated Amino Acids using Fmoc/tBu Strategy
Solid-phase peptide synthesis (SPPS) is the most prevalent method for preparing peptides containing fluorinated amino acids.[4][10] The Fmoc/tBu strategy is commonly employed due to its milder deprotection conditions compared to the Boc/Bzl approach.[14][15] However, the incorporation of fluorinated amino acids can present challenges, such as reduced coupling efficiency due to the electron-withdrawing effects of fluorine.[4] Therefore, optimized protocols are often necessary.
Materials:
-
Fmoc-protected amino acids (standard and fluorinated)
-
Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)[16]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[16][17]
-
First Amino Acid Loading (for 2-chlorotrityl chloride resin):
-
Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.
-
Add 3 equivalents of DIPEA.
-
Add the amino acid solution to the swelled resin and shake for 1-2 hours.
-
Cap any unreacted sites by washing with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.[14]
-
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add the 20% piperidine/DMF solution and shake for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (standard or fluorinated) and 2.9 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to activate the amino acid (solution should turn yellow).
-
Immediately add the activated amino acid solution to the resin.
-
Shake for 1-2 hours. For fluorinated amino acids, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[4][18]
-
Monitoring Coupling Efficiency: Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, requiring a recoupling step.[17]
-
-
Peptide Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 times) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.
-
Protocol 2: Proteolytic Stability Assay
This protocol is designed to assess the resistance of fluorinated peptides to enzymatic degradation compared to their non-fluorinated counterparts.
Materials:
-
Fluorinated and non-fluorinated peptides
-
Protease (e.g., trypsin, chymotrypsin, pepsin)
-
Assay buffer (specific to the protease, e.g., Tris-HCl for trypsin, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the peptides in the assay buffer.
-
Prepare a stock solution of the protease in the appropriate buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer to a final concentration of ~1 mg/mL.
-
Initiate the reaction by adding the protease solution (e.g., at a 1:100 enzyme-to-substrate ratio).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to the quenching solution.
-
-
Analysis:
-
Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Integrate the peak area of the parent peptide at each time point.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t1/2) of the peptide under the assay conditions.
-
Optionally, identify the cleavage products by mass spectrometry to determine the cleavage site.
-
Signaling Pathways and Logical Relationships
The incorporation of fluorinated amino acids can influence how a peptide interacts with its biological target, such as a receptor in a signaling pathway. The enhanced stability and altered conformation can lead to a more sustained or potent downstream signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. biomatik.com [biomatik.com]
- 18. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-3-(trifluoromethyl)-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced pharmacological properties. Fmoc-3-(trifluoromethyl)-D-phenylalanine [Fmoc-D-Phe(3-CF3)-OH] is a synthetically modified amino acid that offers unique advantages in drug design. The trifluoromethyl group, a bioisostere for the methyl group, is highly electronegative and lipophilic, which can significantly influence peptide conformation, metabolic stability, and binding affinity to biological targets.[1] Furthermore, the use of the D-enantiomer provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thus prolonging the in-vivo half-life of the peptide.[2]
These application notes provide a comprehensive guide for the incorporation of Fmoc-3-(trifluoromethyl)-D-phenylalanine into peptides using standard Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).
Key Applications
The unique properties of the 3-(trifluoromethyl)-D-phenylalanine residue can be leveraged for several applications in drug discovery:
-
Enhanced Metabolic Stability: The D-amino acid configuration provides steric shielding against proteolytic enzymes, increasing the peptide's half-life in biological systems.
-
Modulation of Receptor Binding: The trifluoromethyl group can alter the electronic and steric properties of the phenylalanine side chain, potentially leading to stronger and more specific interactions with target receptors.[1]
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of the peptide, which can improve its ability to cross cellular membranes.[1]
-
Conformational Control: The bulky and electron-withdrawing nature of the trifluoromethyl group can induce specific conformational constraints in the peptide backbone, which can be used to stabilize desired secondary structures.
Quantitative Data in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of Fmoc-3-(trifluoromethyl)-D-phenylalanine is dependent on optimized synthesis conditions. Due to the electron-withdrawing nature of the trifluoromethyl group and potential steric hindrance, coupling may be more challenging than with standard proteinogenic amino acids. The following table summarizes typical quantitative data that can be expected when using the optimized protocols described below.
| Parameter | Expected Value | Method of Determination | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | UV-Vis spectroscopy (Fmoc deprotection) | Dependent on the resin type. |
| Coupling Efficiency | >98% | Kaiser Test / TNBS Test | May require double coupling or optimized reagents. |
| Overall Crude Yield | 65 - 80% | Gravimetric analysis | Highly sequence-dependent. |
| Crude Purity | 50 - 70% | RP-HPLC (at 220 nm) | Dependent on sequence and coupling efficiency. |
| Final Purity (after purification) | >95% | RP-HPLC (at 220 nm) | Achievable with standard purification protocols. |
| Identity Confirmation | Consistent with calculated mass | LC-MS / MALDI-TOF | Standard characterization method. |
Note: The data presented are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and purification procedure.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Materials and Reagents
-
Fmoc-3-(trifluoromethyl)-D-phenylalanine [Fmoc-D-Phe(3-CF3)-OH]
-
Standard Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (Peptide synthesis grade), Dichloromethane (DCM), cold Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-D-Phe(3-CF3)-OH
This protocol outlines the manual steps for a single coupling cycle. A synthesis scale of 0.1 mmol is used for illustrative purposes.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Phe(3-CF3)-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the nature of this amino acid, a longer coupling time is recommended.[3]
-
-
Coupling Monitoring:
-
Perform a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a double coupling is recommended. To do this, drain the coupling solution, wash the resin with DMF (3 times), and repeat step 3 with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
Caution: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with DCM (3 times) and dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add the filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL). A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with a small amount of cold diethyl ether and re-centrifuge.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Fraction Analysis: Collect fractions corresponding to the main product peak and confirm their purity by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Analysis: Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visualizations
Experimental and Logical Workflows
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-3-(trifluoromethyl)-L-phenylalanine Coupling Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency often encountered with Fmoc-3-(trifluoromethyl)-L-phenylalanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of Fmoc-3-(trifluoromethyl)-L-phenylalanine often low?
The primary reason for the low coupling efficiency of Fmoc-3-(trifluoromethyl)-L-phenylalanine is the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This effect significantly reduces the nucleophilicity of the alpha-amino group of the growing peptide chain to which the amino acid is being coupled, making peptide bond formation more difficult and often resulting in incomplete reactions.[1]
Q2: Which coupling reagents are most effective for incorporating Fmoc-3-(trifluoromethyl)-L-phenylalanine?
For challenging couplings involving sterically hindered or electronically deactivated amino acids like Fmoc-3-(trifluoromethyl)-L-phenylalanine, high-potency coupling reagents are recommended. Reagents such as HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides like DCC or DIC.[1][2] HATU is often considered the "gold standard" for such difficult couplings due to its high reactivity.[1]
Q3: What is "double coupling" and should I use it for this amino acid?
Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and coupling reagents.[1][3] This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve full incorporation, a common issue with electron-deficient amino acids.[1] It is advisable to perform a Kaiser test after the first coupling; a positive result (indicating free amines) signals the need for a second coupling.[1][3]
Q4: What should I do if double coupling is not sufficient to resolve the issue?
If double coupling fails to result in a negative Kaiser test, the unreacted amines should be "capped."[1] Capping involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. This crucial step prevents the formation of deletion sequences, which simplifies the purification of the final peptide.[1]
Q5: Are there alternative strategies to incorporate this amino acid if on-resin coupling proves too difficult?
Yes, an effective alternative is to synthesize a dipeptide building block in the solution phase, with Fmoc-3-(trifluoromethyl)-L-phenylalanine as the N-terminal residue. This dipeptide can then be purified and subsequently coupled into the solid-phase synthesis sequence. This approach bypasses the challenging on-resin coupling to the deactivated amine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after a single coupling | Incomplete coupling due to the electron-withdrawing nature of the -CF3 group. | 1. Perform a "double coupling" with fresh reagents.[1][3]2. Switch to a more potent coupling reagent like HATU or HCTU.[1]3. Increase the coupling reaction time.[1][4] |
| Presence of deletion sequences in the final product (Mass Spec analysis) | Incomplete coupling of Fmoc-3-(trifluoromethyl)-L-phenylalanine followed by successful coupling of the subsequent amino acid. | 1. Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block unreacted amines.[1]2. Optimize the coupling conditions (reagent, time, temperature) for the difficult residue. |
| Difficulty in purifying the final peptide | Presence of closely eluting deletion or other modified peptide sequences. | 1. Ensure a capping step is used to minimize deletion sequences.[1]2. Optimize the reverse-phase HPLC gradient to improve the separation of the target peptide from impurities. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficacy for Difficult Couplings
| Coupling Reagent | Class | Relative Efficacy for Hindered/Deactivated Residues | Potential for Racemization | Notes |
| DCC/DIC | Carbodiimide | Low to Moderate | Moderate | Often insufficient for challenging couplings.[4] |
| HBTU/HCTU | Aminium/Uronium Salt | High | Low to Moderate | HCTU is generally more efficient than HBTU. |
| HATU | Aminium/Uronium Salt | Very High | Low | Often the reagent of choice for difficult couplings.[1][2] |
| PyBOP | Phosphonium Salt | High | Low | A good alternative to aminium/uronium salts.[1] |
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended for the incorporation of Fmoc-3-(trifluoromethyl)-L-phenylalanine.
-
Resin Preparation : Swell the resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
First Coupling :
-
In a separate vessel, pre-activate Fmoc-3-(trifluoromethyl)-L-phenylalanine (3 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.[5]
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[3]
-
-
Monitoring : Perform a Kaiser test on a small sample of resin beads.[3]
-
Second Coupling (if Kaiser test is positive) :
-
Final Wash : After the second coupling, wash the resin thoroughly with DMF.
-
Monitoring : Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, proceed to the capping protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be performed if the coupling remains incomplete after double coupling.
-
Washing : After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[5]
-
Capping Solution : Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[5] A common mixture is acetic anhydride/DIPEA/DMF (1:1:8).
-
Capping Reaction : Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[5] This will acetylate any unreacted primary amines.[5]
-
Final Wash : Drain the capping solution and wash the resin extensively with DMF.[5]
Visualizations
Caption: Workflow for coupling Fmoc-3-(trifluoromethyl)-L-phenylalanine.
Caption: Electronic effect of the -CF3 group on coupling efficiency.
References
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amino Acid Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the incorporation of trifluoromethylated amino acids into peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of trifluoromethylated amino acids into peptides challenging?
The primary difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the amino group of the trifluoromethylated amino acid, making the formation of a peptide bond with the incoming activated carboxyl group of the next amino acid difficult, often resulting in low coupling yields.[1]
Q2: Which coupling reagents are most effective for incorporating trifluoromethylated amino acids?
For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC).[1] HATU is often considered the "gold standard" for challenging couplings due to its high reactivity.[1]
Q3: What is "double coupling" and when should I use it?
Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve complete incorporation, a common issue with trifluoromethylated amino acids. It is recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests the need for a second coupling.[1]
Q4: What should I do if double coupling is still not effective?
If double coupling fails, you can "cap" the unreacted amines. This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which can simplify the purification of the desired peptide.[1]
Q5: How does the position of the trifluoromethylated amino acid in the peptide sequence affect the synthesis strategy?
The most challenging step is the coupling of an amino acid to the N-terminus of the trifluoromethylated residue.[1] To circumvent this, a common strategy is to synthesize a dipeptide building block in solution, where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, avoiding the difficult on-resin coupling to the deactivated amine.[1]
Q6: Are trifluoromethylated amino acids prone to racemization during coupling?
Yes, the electron-withdrawing trifluoromethyl group increases the acidity of the α-proton, making trifluoromethylated amino acids more susceptible to racemization, especially under basic conditions.[2] The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate.[2]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide | Incomplete coupling of the trifluoromethylated amino acid. | 1. Switch to a more potent coupling reagent like HATU or HCTU.[1] 2. Perform a "double coupling" of the trifluoromethylated amino acid.[1] 3. Increase the coupling reaction time.[1] |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete coupling of an amino acid followed by successful coupling of the subsequent residue. | 1. Implement a capping step after the coupling of the trifluoromethylated amino acid to block unreacted amines.[1] 2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature).[1] |
| Difficulty purifying the final peptide | Presence of closely eluting deletion or modified peptides. | 1. Optimize the RP-HPLC gradient to improve separation. A shallower gradient can increase resolution.[1] 2. Ensure capping is used to minimize deletion sequences.[1] |
| Positive Kaiser test after coupling | Incomplete reaction at the N-terminus of the growing peptide chain. | 1. Immediately perform a second coupling ("double coupling") with fresh reagents.[1] 2. If the Kaiser test remains positive, cap the unreacted amines with acetic anhydride.[1] |
| Significant racemization of the trifluoromethylated amino acid | Use of a strong base, prolonged activation times, or high temperatures. | 1. Use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. 2. Minimize the pre-activation time of the amino acid. 3. Avoid elevated temperatures during coupling. |
Experimental Protocols
Protocol 1: Double Coupling of a Trifluoromethylated Amino Acid using HATU
-
First Coupling:
-
Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash the resin with DMF.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Repeat steps 1.2 through 1.5 with a fresh solution of the activated Fmoc-trifluoromethylated amino acid, HATU, and DIPEA.
-
-
Capping (Optional, if Kaiser test is still positive):
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any remaining unreacted amines.[1]
-
Protocol 2: Purification of a Trifluoromethylated Peptide by RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA). If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
-
HPLC System and Column:
-
System: A standard preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column is a good starting point for most peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5%).
-
Inject the dissolved crude peptide.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Buffer B over 30-60 minutes. For peptides with closely eluting impurities, a shallower gradient (e.g., 0.5% change in Buffer B per minute) can improve separation.[1]
-
Monitor the elution at 210-220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
-
Visualizations
Caption: Workflow for trifluoromethylated amino acid incorporation in SPPS.
Caption: Troubleshooting logic for low yield in trifluoromethylated peptide synthesis.
References
Technical Support Center: Peptide Synthesis with Unnatural Amino Acids
Welcome to the Technical Support Center for peptide synthesis involving unnatural amino acids (UAAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete or Slow Coupling of a Bulky Unnatural Amino Acid
Q1: My coupling reaction is sluggish or incomplete when incorporating a sterically hindered unnatural amino acid (e.g., N-methylated, β-branched, or α,α-disubstituted amino acids). How can I improve the coupling efficiency?
A: Steric hindrance from bulky side chains or backbone modifications on unnatural amino acids can significantly slow down reaction kinetics, leading to incomplete coupling and deletion sequences.[1][2] To overcome this, several strategies can be employed:
-
Optimize Coupling Reagents: Standard coupling reagents may be inefficient. Switch to more potent activating agents. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective for hindered couplings.[1][3][4]
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., 4-12 hours for N-methylated amino acids) can help drive the reaction to completion.[3][5] Microwave-assisted SPPS can also significantly accelerate coupling rates for hindered residues.[6]
-
Double Coupling: Performing the coupling step twice with fresh reagents is a common and effective method to ensure complete reaction.[3]
-
Pre-activation: Allowing the amino acid to pre-activate with the coupling reagent for 5-10 minutes before adding it to the resin can improve efficiency, especially for N-methylated amino acids.[3][5]
Issue 2: Racemization of an Unnatural Amino Acid
Q2: I am observing significant racemization/epimerization of my unnatural amino acid during coupling. What are the causes and how can I minimize it?
A: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue that can compromise the biological activity of your peptide. It primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate during carboxyl group activation.[6][7]
Preventative Measures:
-
Choice of Coupling Reagent and Additives: The coupling reagent is a major factor. While highly reactive reagents like HATU can promote rapid coupling and thus reduce the time for oxazolone formation, the combination of a carbodiimide like DIC with a racemization-suppressing additive such as OxymaPure or HOAt can be superior for particularly prone residues.[6][7][8] The use of copper (II) chloride with HOBt has also been reported to suppress racemization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) instead of less hindered bases to minimize proton abstraction from the α-carbon.[8]
-
Reaction Temperature: Perform coupling reactions at a lower temperature (e.g., 0°C) for sensitive amino acids, as elevated temperatures can accelerate racemization.
Issue 3: Aspartimide Formation Leading to Byproducts
Q3: My peptide contains an Asp-Xaa sequence and I'm seeing byproducts related to aspartimide formation. How can I prevent this?
A: Aspartimide formation is a common side reaction in Fmoc-SPPS, especially with Asp-Gly or Asp-Ser sequences, occurring during the basic conditions of Fmoc deprotection with piperidine.[9] The cyclic aspartimide intermediate can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[10]
Mitigation Strategies:
-
Modify Deprotection Conditions:
-
Additives: Add an acidic additive like 0.1 M HOBt or 0.1 - 1 M Oxyma Pure to the 20% piperidine in DMF deprotection solution. This buffers the basicity and reduces the risk of aspartimide formation.[10][11] Formic acid (1-5%) in the deprotection cocktail has also been shown to be effective.[12][13]
-
Weaker Base: Replace piperidine with a weaker base like piperazine, often in combination with an additive like HOBt.[12]
-
-
Use Sterically Hindered Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid, such as O-2,4-dichlorobenzyl (ODCB) or 3-methyl-pent-3-yl ester (OMpe), can sterically hinder the cyclization.
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the aspartic acid can prevent aspartimide formation.
Issue 4: On-resin Aggregation
Q4: The resin bed is shrinking, and I'm observing poor swelling and incomplete reactions. I suspect on-resin aggregation. What can I do?
A: On-resin aggregation, caused by intermolecular hydrogen bonding between peptide chains, can block reactive sites, leading to failed synthesis. This is common for hydrophobic sequences or those rich in β-branched amino acids.
Troubleshooting Steps:
-
Solvent Choice: Switch from DMF to stronger solvating solvents like N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents like DMSO to the solvent.
-
"Magic Mixture": Use a solvent mixture of DCM, DMF, and NMP (1:1:1) to disrupt secondary structures.
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before coupling.
-
Elevated Temperature: Microwave-assisted synthesis can disrupt aggregation by heating the reaction mixture.
-
Resin Choice: Use a low-loading resin to increase the distance between peptide chains or a resin with polyethylene glycol (PEG) linkers (e.g., TentaGel) to improve solvation.
Issue 5: Side Reactions During Final Cleavage
Q5: I am observing unexpected modifications to my peptide after cleavage from the resin. How do I choose the right cleavage cocktail?
A: The final cleavage step using strong acids like trifluoroacetic acid (TFA) can generate reactive cationic species from protecting groups and the resin linker, which can cause side reactions with sensitive residues.[14][15]
Cleavage Cocktail Selection:
-
Scavengers are Crucial: The choice of scavengers is critical and depends on the peptide sequence.
-
Tryptophan (Trp): Prone to alkylation. Use scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole. Using Boc protection for the indole side chain [Fmoc-Trp(Boc)-OH] is highly recommended.[15]
-
Methionine (Met): Can be oxidized to sulfoxide. Add EDT or thioanisole to the cleavage cocktail.[14]
-
Cysteine (Cys): The thiol group is susceptible to alkylation. TIS and EDT are effective scavengers.
-
Tyrosine (Tyr): The phenol ring can be alkylated. Phenol or thioanisole should be included in the cocktail.
-
-
Standard vs. Specialized Cocktails:
Data Presentation: Quantitative Comparison of Reagents and Conditions
The following tables summarize quantitative data to aid in the selection of optimal reagents and conditions for your synthesis.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Coupling System Example | Yield (%) | Reaction Time | Racemization (%) | Reference(s) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [1] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [1] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [1] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [1] |
| Note: "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid. Data is synthesized from multiple sources, and reaction conditions may vary. |
Table 2: Effect of Additives on Aspartimide Formation during Fmoc Deprotection
| Deprotection Condition | Aspartimide Formation (%) | Piperidide Formation (%) | Reference(s) |
| 20% Piperidine in DMF | 24.4 | 20.0 | [12] |
| 20% Piperidine, 1% Formic Acid in DMF | 22.5 | Not specified | [12] |
| 20% Piperidine, 0.1 M HOBt in DMF | Significantly reduced | Not specified | [10] |
| 20% Piperidine, 0.1 M Oxyma Pure in DMF | 0.67 (per deprotection) | Not specified | [11] |
| 20% Piperidine, 1 M Oxyma Pure in DMF | 0.46 (per deprotection) | Not specified | [11] |
| 25% Dipropylamine (DPA) in DMF | 4.0 | 0 | [17] |
| Note: The extent of side product formation is highly sequence-dependent. The data presented is for model peptides prone to aspartimide formation. |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Coupling of a Sterically Hindered N-Methylated Amino Acid
Objective: To achieve high coupling efficiency for a sterically hindered N-methylated amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-amino acid (4 equivalents)
-
DIPEA (8 equivalents)[3]
-
DMF or NMP
-
Bromophenol blue test solution[3]
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.
-
Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.[3][5]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature.[3][5]
-
Monitor the completion of the coupling reaction using the bromophenol blue test (the Kaiser test is not reliable for secondary amines).[3][5]
-
If the coupling is incomplete, drain the solution and repeat the coupling step with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Minimizing Aspartimide Formation during Fmoc Deprotection
Objective: To minimize aspartimide formation for peptides containing Asp-Xaa sequences.
Materials:
-
Peptide-resin with N-terminal Fmoc group
-
Deprotection solution: 20% piperidine in DMF containing 0.1 M HOBt or 1 M Oxyma Pure[10][11]
-
DMF
Procedure:
-
Wash the peptide-resin with DMF (3x).
-
Add the deprotection solution (20% piperidine with 0.1 M HOBt or 1 M Oxyma Pure in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step (steps 2-4) one more time.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the additive.
Protocol 3: Final Cleavage of a Peptide with Sensitive Unnatural Amino Acids
Objective: To cleave the peptide from the resin and remove side-chain protecting groups while minimizing side reactions on sensitive residues.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (prepare fresh): e.g., Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[14][16]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of unnatural amino acids.
Diagram 2: Mechanism of Racemization via Oxazolone Formation
Caption: Pathway of racemization during peptide coupling via an oxazolone intermediate.
Diagram 3: Aspartimide Formation and Subsequent Side Reactions
Caption: Side reaction pathway of aspartimide formation during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 3-(Trifluoromethyl)-L-phenylalanine in DMF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-(Trifluoromethyl)-L-phenylalanine in N,N-Dimethylformamide (DMF) for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter difficulties dissolving 3-(Trifluoromethyl)-L-phenylalanine in DMF due to its fluorinated nature, which increases lipophilicity and can lead to aggregation.[1] The following table outlines common issues and recommended solutions.
Table 1: Troubleshooting Solubility Issues of 3-(Trifluoromethyl)-L-phenylalanine in DMF
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve at room temperature. | - Aggregation: The trifluoromethyl group can promote intermolecular interactions, leading to the formation of aggregates that are difficult to dissolve. - Insufficient Solvent Volume: The concentration of the solution may be too high. | - Physical Disruption: Use sonication (ultrasonic bath) or vortexing to break up aggregates and enhance dissolution.[2] - Gentle Heating: Warm the solution to approximately 37°C to increase solubility. Avoid prolonged or excessive heating to prevent potential degradation.[2] - Increase Solvent Volume: Gradually add more DMF to the solution until the compound fully dissolves. |
| Precipitation occurs over time or during a reaction. | - Supersaturation: The initial dissolution may have resulted in a supersaturated solution that is not stable. - Change in Temperature: A decrease in temperature can cause the compound to precipitate out of solution. - Reaction with Impurities in DMF: Degraded DMF can contain dimethylamine, which may react with the amino acid.[2] | - Use Co-solvents: Add a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF to improve and maintain solubility.[2] - Maintain Consistent Temperature: Ensure the temperature of the solution is kept constant throughout the experiment. - Use High-Purity DMF: Always use high-purity, amine-free DMF for preparing solutions.[2] |
| Inconsistent results in downstream applications (e.g., peptide synthesis). | - Incomplete Dissolution: Undissolved particles can lead to inaccurate concentrations and affect reaction stoichiometry. - Degradation of the Compound: Excessive heating or reaction with impurities could degrade the amino acid. | - Ensure Complete Dissolution: Visually inspect the solution to ensure no solid particles remain before use. Filtering the solution through a syringe filter can also be beneficial. - Prepare Fresh Solutions: Prepare solutions of 3-(Trifluoromethyl)-L-phenylalanine in DMF immediately before use to minimize the risk of degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is 3-(Trifluoromethyl)-L-phenylalanine difficult to dissolve in DMF?
A1: The trifluoromethyl group on the phenyl ring increases the lipophilicity and hydrophobicity of the molecule compared to standard L-phenylalanine.[1] This can lead to stronger intermolecular interactions and aggregation, making it less soluble in polar aprotic solvents like DMF.
Q2: Are there any quantitative data on the solubility of 3-(Trifluoromethyl)-L-phenylalanine in DMF?
Q3: Can I use co-solvents to improve solubility? If so, which ones are recommended?
A3: Yes, using a co-solvent can be very effective. Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they have higher solvating power for many organic molecules, including hydrophobic amino acids.[2][3] A small percentage of these solvents added to DMF can significantly improve solubility.
Q4: What is the recommended maximum concentration of 3-(Trifluoromethyl)-L-phenylalanine in DMF for experimental use?
A4: The maximum concentration will depend on the specific experimental conditions (e.g., temperature, presence of other reagents). It is recommended to start with a lower concentration and gradually increase it to determine the solubility limit for your application. If you encounter solubility issues, employing the techniques described in the troubleshooting guide is advised.
Q5: How does the purity of DMF affect the solubility and stability of the amino acid?
A5: The purity of DMF is critical. DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine is a nucleophile that can react with your amino acid, while formic acid can alter the pH, both of which can affect solubility and the integrity of your compound.[2] Always use high-purity, amine-free DMF.
Experimental Protocols
While a specific protocol for dissolving 3-(Trifluoromethyl)-L-phenylalanine is not widely published, the following general procedures, adapted from protocols for similar compounds, can be used as a starting point.
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of 3-(Trifluoromethyl)-L-phenylalanine into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing until the solid is completely dissolved.
-
Use the solution immediately after preparation.
Protocol 2: Dissolution using a Co-solvent (DMF/DMSO)
-
Prepare a concentrated stock solution of 3-(Trifluoromethyl)-L-phenylalanine in DMSO (e.g., 100 mg/mL), ensuring it is fully dissolved.
-
In a separate vial, add the required volume of DMF for your experiment.
-
Add a small volume of the concentrated DMSO stock solution to the DMF to achieve the desired final concentration.
-
Vortex the final solution to ensure homogeneity.
Visualizations
Diagram 1: General Workflow for Dissolving 3-(Trifluoromethyl)-L-phenylalanine in DMF
Caption: A logical workflow for dissolving 3-(Trifluoromethyl)-L-phenylalanine in DMF.
References
Technical Support Center: Double Coupling Protocol for Sterically Hindered Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing double coupling protocols for the incorporation of sterically hindered amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the double coupling of sterically hindered amino acids, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My Kaiser test is positive (blue beads) after the second coupling. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1]
-
Immediate Action: Perform a third coupling reaction. If the Kaiser test remains positive, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences in subsequent steps. Acetic anhydride is commonly used for capping.[2]
-
For Future Syntheses, Consider:
-
Switching to a more potent coupling reagent: If you are using a standard reagent like HBTU, consider switching to HATU or COMU, which are known to be more effective for difficult couplings.[2][3]
-
Increasing the equivalents of reagents: Using a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base can help drive the reaction to completion.[2]
-
Extending the reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2]
-
Elevating the temperature: Gentle heating can sometimes overcome the activation energy barrier, but this should be done with caution to minimize the risk of racemization.[3]
-
Q2: The Kaiser test is negative (yellow/colorless beads), but I suspect the coupling was incomplete. Can the Kaiser test give false negatives?
Yes, the Kaiser test can be unreliable under certain circumstances.
-
Steric Hindrance: The N-terminal amine of a sterically hindered residue may be inaccessible to the ninhydrin reagent, leading to a false negative result.[1]
-
Secondary Amines: The Kaiser test is not reliable for secondary amines, such as proline or N-methylated amino acids.[1][4] For these residues, alternative tests like the isatin or chloranil test are recommended.[4]
Q3: My final peptide product shows a significant deletion sequence corresponding to the hindered amino acid upon HPLC/MS analysis. What went wrong?
This is a clear indication of incomplete coupling of the sterically hindered residue.
-
Primary Cause: The coupling efficiency was too low, and the unreacted amines were not capped.
-
Solutions:
-
Implement a double coupling protocol: If you were only performing a single coupling, a double coupling is the first strategy to employ.[5]
-
Optimize your double coupling protocol:
-
Q4: I am observing diastereomeric impurities in my final product by HPLC. What is the cause and how can I minimize it?
The presence of diastereomeric impurities suggests that racemization (the loss of stereochemical integrity at the α-carbon) of the amino acid occurred during the activation and coupling steps.[6]
-
To Minimize Racemization:
-
Minimize pre-activation time: Add the coupling reagent directly to the mixture of the amino acid and resin (in-situ activation) rather than allowing the activated species to sit in solution.[2]
-
Choose the right base: A weaker, less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can be used instead of N,N-Diisopropylethylamine (DIPEA).[2]
-
Use an additive: If using a carbodiimide-based coupling reagent, always include an additive like HOAt or OxymaPure to suppress racemization.[2]
-
Avoid excessive heat: If using elevated temperatures, optimize for the shortest time necessary to achieve complete coupling.[3]
-
Frequently Asked Questions (FAQs)
What are the most common reasons for low coupling yields with hindered amino acids?
Low coupling yields with sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile) or modifications like N-methylation physically obstructs the formation of the peptide bond.[3][6]
-
Reduced Nucleophilicity: The amine of the growing peptide chain can be less reactive due to the steric bulk of the preceding amino acid.[6]
-
Peptide Aggregation: As the peptide chain grows, it can fold or aggregate on the solid support, blocking reactive sites.[3]
-
Inappropriate Coupling Reagent: Standard coupling reagents like DCC or DIC are often not potent enough for these challenging couplings.[3]
Which coupling reagents are most effective for sterically hindered amino acids?
For difficult couplings, more powerful onium salt-based reagents are generally preferred.[3]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective because they form highly reactive activated esters.[3] HATU is often considered one of the most efficient for many sterically demanding couplings.[3] COMU offers comparable efficiency to HATU with an improved safety profile.[7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are often recommended to minimize racemization.[5]
What is a double coupling protocol?
A double coupling protocol is a straightforward and effective method to improve the yield of difficult coupling reactions. After the first coupling reaction is complete, the reagents are drained, and a fresh solution of the activated amino acid and coupling reagents is added to the resin for a second coupling cycle.[2][3]
When should I use a double coupling protocol?
It is a good practice to use a double coupling protocol for amino acids that are known to be difficult to couple, such as:
-
β-branched amino acids (Val, Ile, Thr)
-
α,α-disubstituted amino acids (e.g., Aib)
-
N-methylated amino acids
-
Arginine, especially when adjacent to another bulky residue.[5]
Can microwave-assisted peptide synthesis (MAPS) help with coupling hindered amino acids?
Yes, MAPS is a highly effective method for driving difficult couplings to completion. The use of microwave energy to heat the reaction can significantly increase the reaction rate and improve coupling efficiency, even for very hindered amino acids.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Additive | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| HATU | HOAt | Very High | Low | Highly efficient for hindered couplings with rapid reaction times; higher cost.[2] |
| HCTU | 6-Cl-HOBt | High | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity. |
| COMU | OxymaPure | Very High | Very Low | Excellent performance comparable to HATU; based on non-explosive OxymaPure, making it a safer alternative.[7] |
| HBTU | HOBt | High | Moderate | Good balance of reactivity and cost, but can be less effective than HATU for very hindered residues and in preventing racemization.[2] |
| PyBOP | HOBt | High | Low | High coupling efficiency; avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[2] |
| DIC/OxymaPure | OxymaPure | Moderate | Very Low | Cost-effective, and water-soluble byproducts are easily removed; generally lower reactivity and longer reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in an appropriate volume of DMF for at least 30 minutes.
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the drained resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of the activated amino acid, HATU, and DIPEA.
-
Agitate the reaction vessel at room temperature for another 1-2 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[2]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a small sample of resin (10-15 beads) to a small test tube.
-
Reagent Addition: Add 2-3 drops each of the following solutions to the test tube:
-
Solution A: Potassium cyanide in pyridine
-
Solution B: Ninhydrin in n-butanol
-
Solution C: Phenol in n-butanol
-
-
Heating: Heat the test tube at 110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Blue/Purple: Positive result, indicating incomplete coupling.
-
Yellow/Colorless: Negative result, indicating complete coupling (or a false negative for certain residues).
-
Protocol 3: General RP-HPLC Analysis of Crude Peptide
-
Sample Preparation:
-
Transfer a small amount of dry peptide-resin (approx. 1-2 mg) to a microcentrifuge tube.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and allow it to react for 2-3 hours at room temperature to cleave the peptide from the support.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used (e.g., 5% to 95% B over 30 minutes). The specific gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detection at 210-220 nm.
-
-
Data Analysis:
-
The main peak in the chromatogram should correspond to the desired full-length peptide.
-
Deletion sequences will typically appear as earlier eluting peaks.
-
The purity of the crude peptide can be estimated by the relative area of the main peak compared to the total area of all peaks.
-
Visualizations
Caption: Workflow of a double coupling protocol with a monitoring step.
References
- 1. bachem.com [bachem.com]
- 2. renyi.hu [renyi.hu]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. doras.dcu.ie [doras.dcu.ie]
Preventing racemization during coupling of fluorinated amino acids
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals working with fluorinated amino acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during peptide coupling, ensuring the stereochemical integrity of your final product.
Troubleshooting Guide: High Racemization Detected
Issue: You have detected a high percentage of the D-isomer in your peptide containing a fluorinated amino acid.
Root Cause: The incorporation of electron-withdrawing fluorine atoms, particularly on the α or β carbon, can increase the acidity of the α-proton. This makes the amino acid more susceptible to racemization, primarily through the formation of an oxazolone intermediate, especially under basic conditions.[1] The choice of coupling reagents, additives, base, and reaction conditions are critical factors.[2]
Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate Your Coupling Reagent & Additives
The activation method for the carboxylic acid is the most critical step influencing racemization.
-
Are you using a carbodiimide (e.g., DCC, DIC) without an additive?
-
Problem: Carbodiimides alone generate highly reactive O-acylisourea intermediates that are very prone to racemization.[1]
-
Solution: Always use a nucleophilic additive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the intermediate to form a more stable active ester, which is less susceptible to racemization.[2][3] OxymaPure is generally more effective than HOBt at suppressing racemization.[2]
-
-
Are you using an onium salt reagent (e.g., HBTU, HATU, COMU)?
-
Analysis: These reagents are generally considered "low-racemization" as they form active esters in situ.[1] However, their efficiency can vary. HATU is highly effective, especially for sterically hindered amino acids.[1] COMU, an Oxyma-based reagent, has coupling efficiencies comparable to or exceeding HATU and is recognized for minimizing racemization.[4]
-
Step 2: Scrutinize the Base
The base used during coupling plays a significant role in proton abstraction from the chiral center.
-
Are you using a strong, non-sterically hindered base like DIPEA?
-
Problem: Strong bases can accelerate the deprotonation of the α-carbon, promoting racemization.[1][2]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a more sterically hindered base that can reduce the rate of racemization.[1][2]
-
Step 3: Analyze the Solvent and Temperature
Reaction parameters can significantly influence the rate of the racemization side reaction.
-
Are you running the reaction at elevated temperatures?
-
Problem: Higher temperatures, while accelerating the coupling reaction, also increase the rate of racemization.[5] This is a particular concern in microwave-assisted peptide synthesis where temperatures can be significantly elevated.[5]
-
Solution: Perform the coupling at a lower temperature (e.g., 0 °C). If using a microwave synthesizer, lowering the maximum coupling temperature to 50°C can limit the racemization of sensitive residues.[5]
-
-
What solvent are you using?
-
Analysis: Highly polar solvents like DMF and NMP are common but can sometimes favor racemization depending on the specific amino acid and coupling reagents used.[1]
-
Step 4: Review the Reaction Protocol
The timing and specific steps of your protocol can be optimized.
-
Is there a long pre-activation time?
-
Problem: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.
-
Solution: Minimize the pre-activation time. Add the activated amino acid solution to the resin-bound peptide immediately after it is prepared.[6]
-
-
For particularly challenging couplings:
Diagrams
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino acids more prone to racemization? A1: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect. When fluorine is substituted at the α- or β-position of an amino acid, this effect increases the acidity of the α-proton (the hydrogen on the chiral carbon). During the activation step of peptide coupling, this proton is more easily abstracted by a base, leading to the formation of a planar, achiral enolate or oxazolone intermediate, which is the primary cause of racemization.[1]
Q2: Which coupling reagents are best for minimizing racemization of fluorinated amino acids? A2: Onium salt reagents are generally superior to carbodiimides for suppressing racemization.[1]
-
COMU: A third-generation uronium reagent based on OxymaPure. It offers high coupling efficiency, comparable or superior to HATU, with the added benefits of being non-explosive and having a reduced allergenic potential.[2][4][6]
-
HATU: An aminium reagent based on HOAt. It is known for its high reactivity and is particularly effective for coupling sterically hindered amino acids with low racemization.[1][3]
-
Carbodiimides (DIC, EDC) + Additive: If using a carbodiimide, it is essential to use an additive. DIC/OxymaPure is an excellent combination for minimizing racemization.[2][8]
Q3: Can I use DIPEA as a base when coupling fluorinated amino acids? A3: While DIPEA is a very common base in peptide synthesis, its use is discouraged when coupling racemization-prone amino acids, including many fluorinated ones. Its strong basicity can readily abstract the acidic α-proton.[1] It is recommended to use a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine to minimize this side reaction.[2]
Q4: Does the position of the fluorine atom matter? A4: Yes. Fluorine atoms closer to the chiral center (α- or β-positions) will have a more pronounced electron-withdrawing effect, increasing the acidity of the α-proton and thus the propensity for racemization. For example, an α-trifluoromethyl amino acid is expected to be highly susceptible to racemization. Fluorine substitution on an aromatic ring far from the chiral center, such as in 4-fluorophenylalanine, has a much smaller effect on racemization.
Q5: How can I accurately measure the level of racemization? A5: The most common methods involve separating and quantifying the resulting diastereomeric peptides or the constituent amino acid enantiomers after hydrolysis.
-
Chiral HPLC: This is a direct method where the synthesized peptide (or the amino acid after hydrolysis) is analyzed on a chiral stationary phase (CSP) column that can separate the D and L forms.[9][10][11]
-
Marfey's Method: This is an indirect method. The peptide is first hydrolyzed to its constituent amino acids. The amino acid mixture is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), creating diastereomers that can be separated and quantified on a standard reversed-phase (C18) HPLC column.[11]
Data Presentation
Table 1: Effect of Coupling Additive on Racemization (Model: Carbodiimide-mediated coupling of a racemization-prone N-protected amino acid)
| Coupling Method | % D-Isomer (Racemization) | Relative Efficiency |
| DIC only | High (>15%) | Low |
| DIC / HOBt | Moderate (~5-10%) | Medium |
| DIC / OxymaPure | Low (<5%) | High |
Note: Data is illustrative, compiled from trends reported in peptide synthesis literature.[2][8] OxymaPure consistently demonstrates superior performance in suppressing racemization compared to HOBt when used with carbodiimides.
Table 2: Comparison of Onium Salt Reagents and Bases (Model: Synthesis of a difficult or sterically hindered peptide sequence)
| Coupling Reagent | Base | % D-Isomer (Racemization) | Crude Purity |
| HBTU | DIPEA | Moderate | Good |
| HATU | DIPEA | Low | Very Good |
| HATU | NMM | Very Low | Very Good |
| COMU | DIPEA | Low | Excellent |
| COMU | NMM / Collidine | Very Low | Excellent |
Note: This table summarizes general performance characteristics.[1][4][12] COMU and HATU are superior to older reagents like HBTU. The use of a weaker base like NMM or a hindered base like collidine further reduces racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is recommended for coupling fluorinated amino acids, especially those known to be sensitive to racemization.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminus) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.[4][6]
-
Base Addition: Add a weaker or hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents), to the activation mixture.
-
Pre-activation: Allow the pre-activation to proceed for no more than 1-2 minutes.[6]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 45-60 minutes. For very hindered couplings, a second coupling may be necessary. Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
Protocol 2: Special Protocol for Carbodiimide Coupling using CuCl₂
This protocol is adapted from methods shown to be effective for challenging couplings, including certain trifluoromethylated amino acids.[3][7]
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.
-
Reagent Solution: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (1.5 eq), HOBt (1.5 eq), and CuCl₂ (1.5 eq) in a minimal amount of DMF.
-
Addition to Resin: Add the reagent solution from step 2 to the swelled resin.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (1.5 eq) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all copper salts, followed by DCM.
Protocol 3: Quantification of Racemization by Chiral HPLC Analysis
This protocol provides a general method for analyzing the enantiomeric purity of a cleaved peptide. Specific conditions will need to be optimized for your particular peptide.
-
Sample Preparation: a. After the coupling of the fluorinated amino acid, cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5). b. Precipitate the peptide with cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
-
Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[11] b. Mobile Phase: A typical mobile phase for reversed-phase chiral separations is a gradient of an organic modifier (e.g., acetonitrile or ethanol) in an aqueous buffer (e.g., 0.1% TFA or ammonium acetate). c. Method: Develop a gradient method that provides baseline separation of the desired L-peptide from its D-diastereomer. d. Detection: Use UV detection at an appropriate wavelength (e.g., 220 nm).
-
Data Analysis: a. Integrate the peak areas for both the L-diastereomer (A_L) and the D-diastereomer (A_D). b. Calculate the percentage of racemization (% D-Isomer) using the formula: % D-Isomer = [A_D / (A_L + A_D)] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in solid-phase peptide synthesis of fluorinated peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of fluorinated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my fluorinated peptide significantly lower than expected?
Low yields in the SPPS of fluorinated peptides can stem from several factors, often exacerbated by the unique properties of fluorinated amino acids. Key reasons include incomplete coupling reactions, on-resin aggregation, and issues during the final cleavage and work-up.[1] The increased hydrophobicity and steric bulk of fluorinated residues can hinder reaction kinetics and promote the formation of secondary structures that are difficult to disrupt.[2][3] A systematic approach is crucial to diagnose whether the issue lies with synthesis efficiency or post-synthesis procedures.[1]
Q2: How does the incorporation of fluorinated amino acids affect coupling reactions?
The presence of electron-withdrawing fluorine atoms and the steric hindrance of the Fmoc protecting group can slow down the coupling reaction rate, leading to incomplete acylation and the formation of deletion sequences.[2] The increased hydrophobicity of the growing peptide chain after the addition of a fluorinated residue can also lead to poor resin swelling and reduced accessibility of the N-terminus.[3][4]
Q3: What are the signs of on-resin aggregation, and how can I mitigate it?
On-resin aggregation is a common issue, particularly with hydrophobic sequences, and is indicated by poor resin swelling, as well as slow or incomplete Fmoc deprotection and coupling reactions.[3][4] To mitigate aggregation, consider the following strategies:
-
Solvent Choice: Switch to more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO to the solvent mixture.[4][5]
-
Disrupting Secondary Structures: Incorporate pseudoproline dipeptides or use backbone protection (e.g., Dmb/Hmb) to disrupt hydrogen bonding that leads to aggregation.[3]
-
Reaction Conditions: Increase the reaction temperature or sonicate the reaction mixture to help break up aggregates.[4]
-
Resin Choice: Utilize a low-loading resin or a resin with good swelling properties such as PEG-based resins.[4]
Q4: Are there specific coupling reagents that are more effective for fluorinated amino acids?
Yes, the choice of coupling reagent is critical. For sterically hindered or electronically modified amino acids like fluorinated phenylalanine, high-efficiency coupling reagents are recommended.[2] Reagents such as HBTU, HATU, and COMU are often more effective than standard carbodiimide-based activators like DIC/HOBt.[2][6] Pre-activation of the fluorinated amino acid for a few minutes before adding it to the resin can also improve coupling efficiency.[2]
Q5: Can Fmoc deprotection be problematic for fluorinated peptides?
Yes, incomplete Fmoc deprotection can be a significant source of low yield.[1] On-resin aggregation can physically block the deprotection reagent (piperidine) from accessing the Fmoc group.[4] If you suspect incomplete deprotection, consider extending the deprotection time or using a stronger deprotection cocktail, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4][7] However, be aware that harsher basic conditions can increase the risk of side reactions like racemization, especially with sensitive amino acids.[2]
Q6: What are common side reactions specific to the synthesis of fluorinated peptides?
While many side reactions are common to all SPPS, the electronic effects of fluorine can sometimes influence their likelihood.[8] For instance, the stability of carbocations formed during cleavage can be altered, potentially leading to different side products. Additionally, the increased hydrophobicity can promote side reactions associated with aggregation.[3] While extensive literature on side reactions unique to fluorinated amino acids in SPPS is still developing, it is crucial to be aware of common SPPS side reactions like aspartimide formation, diketopiperazine formation, and racemization, as their incidence can be affected by the altered reaction conditions sometimes required for fluorinated peptides.[9]
Troubleshooting Guides
Issue 1: Low Peptide Yield After Cleavage
This guide provides a systematic approach to diagnosing and resolving low peptide yield.
1.1. Diagnostic Workflow
Caption: Diagnostic workflow for low peptide yield.
1.2. Solutions for Inefficient Synthesis
-
Incomplete Coupling:
-
Incomplete Fmoc Deprotection:
-
Action: Increase the deprotection time or perform a second deprotection step.
-
Action: Consider using a stronger deprotection reagent like DBU/piperidine, especially if aggregation is suspected.[4]
-
Issue 2: Peptide Aggregation During Synthesis
This guide addresses challenges arising from peptide aggregation.
2.1. Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide aggregation.
2.2. Solutions for Aggregation
-
Solvent Modification:
-
Backbone Protection:
-
Strategically introduce pseudoproline dipeptides at Ser or Thr residues.
-
Use Dmb- or Hmb-protected amino acids to disrupt interchain hydrogen bonding.
-
-
"Magic Mixture":
-
For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate can be used for acylation.
-
Data Presentation
Table 1: Recommended Coupling Reagents for Fluorinated Amino Acids
| Coupling Reagent Class | Reagent Example | Common Additives | Key Features & Recommendations for Fluorinated Peptides |
| Aminium/Uronium Salts | HBTU, HATU | DIPEA, Collidine | High coupling efficiency and fast reaction rates. HATU is particularly recommended for difficult couplings with sterically hindered fluorinated amino acids.[2] |
| Carbodiimides | DIC | OxymaPure, HOBt | Cost-effective but may have slower kinetics for fluorinated residues. The use of an additive is crucial to minimize racemization.[2] |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA | High coupling efficiency, but can be more expensive. PyAOP is effective for coupling N-methylated amino acids. |
Table 2: Troubleshooting Summary for Low Yield of Fluorinated Peptides
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling | - Double couple with fresh reagents.[2]- Increase reaction time.- Switch to a stronger coupling reagent (e.g., HATU).[2] |
| Gradual decrease in yield per cycle | On-resin aggregation | - Switch to NMP or add DMSO to solvents.[4]- Incorporate pseudoproline dipeptides or Dmb/Hmb protection.[3]- Use a low-loading resin.[3] |
| Low final yield despite negative Kaiser tests | Incomplete Fmoc deprotection | - Extend deprotection time.- Use a DBU/piperidine deprotection cocktail.[4] |
| Good crude purity but low isolated yield | Poor solubility after cleavage | - Use a disaggregation protocol with TFA/HFIP before purification.[3]- Lyophilize from a solution containing a small amount of organic acid (e.g., acetic acid). |
| Multiple deletion sequences in MS | Inefficient coupling and/or deprotection | - A combination of the above strategies is needed. Systematically optimize each step. |
Experimental Protocols
Protocol 1: General Coupling of a Fluorinated Amino Acid (Fmoc-Phe(4-F)-OH) using HATU
This protocol is recommended for potentially difficult couplings where high efficiency and minimal racemization are critical.[2]
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and again with DMF (3x).
-
-
Activation:
-
In a separate vessel, dissolve Fmoc-Phe(4-F)-OH (4 eq., 0.4 mmol) and HATU (3.8 eq., 0.38 mmol) in DMF.
-
Add 2,4,6-collidine (8 eq., 0.8 mmol) and pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.[2]
-
Protocol 2: Disaggregation of a Purified Fluorinated Peptide
This protocol is adapted from methods for highly aggregation-prone peptides and should be performed in a chemical fume hood.[3]
-
Preparation:
-
Place 1-5 mg of the lyophilized, aggregated peptide in a glass vial.
-
Prepare a fresh solution of 95% Trifluoroacetic Acid (TFA) and 5% 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
-
-
Dissolution:
-
Add a sufficient volume of the TFA/HFIP mixture to dissolve the peptide (e.g., 100-200 µL).
-
Vortex the suspension at room temperature until the peptide is fully dissolved.
-
-
Incubation:
-
Allow the solution to incubate for 1-4 hours to ensure complete disaggregation.
-
-
Solvent Removal:
-
Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas.
-
-
Reconstitution:
-
Immediately reconstitute the peptide in the desired buffer or solvent for your application.
-
Visualizations
SPPS Cycle for Fluorinated Peptides
Caption: A single coupling cycle in Fmoc-SPPS.
Logical Relationship for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Technical Support Center: Overcoming Aggregation in Peptides with Hydrophobic Unnatural Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aggregation of peptides containing hydrophobic unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What causes aggregation in peptides containing hydrophobic unnatural amino acids?
A1: Peptide aggregation, particularly in sequences containing hydrophobic unnatural amino acids, is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] The hydrophobic nature of these unnatural amino acids exacerbates this issue by promoting strong intermolecular hydrophobic interactions.[1][2] This leads to poor solvation of the growing peptide chain during synthesis and the final peptide product in aqueous solutions.[1][2]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While precise prediction is challenging, several indicators suggest a high risk of aggregation. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong predictors.[2] Computational tools and aggregation prediction algorithms can also provide an assessment of aggregation propensity.[3] During solid-phase peptide synthesis (SPPS), real-time monitoring of the Fmoc deprotection profile can indicate aggregation; a broadened peak suggests that aggregation is occurring.[2]
Q3: What is the impact of peptide aggregation on my experiments?
A3: Peptide aggregation can have several detrimental effects on your research. In SPPS, it can lead to incomplete coupling and deprotection reactions, resulting in lower yields and purity of the final peptide.[1] For biological assays, aggregation can lead to a loss of the active, monomeric form of the peptide, causing inaccurate and irreproducible results.[4] Aggregates can also exhibit altered biological activity or toxicity compared to the monomeric peptide.
Troubleshooting Guides
Issue 1: Poor solubility of the lyophilized peptide.
Problem: The synthesized peptide containing hydrophobic unnatural amino acids does not dissolve in aqueous buffers.
Troubleshooting Workflow:
Caption: Workflow for solubilizing hydrophobic peptides.
Detailed Steps:
-
Initial Attempt: Start by attempting to dissolve a small amount of the peptide in sterile distilled water or a standard buffer (e.g., PBS, Tris at pH 7).[4][5]
-
pH Adjustment: If the peptide remains insoluble, adjust the pH of the solvent. For peptides with a net positive charge, try an acidic solution (e.g., 10% acetic acid). For peptides with a net negative charge, try a basic solution (e.g., 10% ammonium bicarbonate).[2]
-
Organic Co-solvents: For highly hydrophobic or neutral peptides, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2][4][5] Then, slowly add the aqueous buffer to the desired concentration.[2][4]
-
Physical Disruption: Gentle sonication or warming the solution to below 40°C can help break up small aggregates and facilitate dissolution.[4][5]
-
Denaturing Agents: As a last resort for non-biological applications or if the denaturant can be removed later, use chaotropic agents like 6M guanidine hydrochloride or 8M urea to solubilize the peptide.[6]
Table 1: Recommended Solvents for Hydrophobic Peptides
| Solvent/Additive | Concentration | Application Notes |
| DMSO | Minimal volume, then dilute | Good for most hydrophobic peptides; can oxidize Met or Cys residues.[2][6] |
| DMF | Minimal volume, then dilute | Alternative to DMSO, especially for peptides containing Met or Cys.[6] |
| Acetonitrile (ACN) | Minimal volume, then dilute | Can be effective for many hydrophobic peptides. |
| Isopropanol | As co-solvent | Can help disrupt hydrophobic interactions.[2] |
| Trifluoroethanol (TFE) | 10-20% in buffer | Can promote helical structures and improve solubility, but may affect biological assays. |
| Acetic Acid | 10% in water | For basic peptides.[2] |
| Ammonium Bicarbonate | 10% in water | For acidic peptides.[2] |
| Guanidine HCl / Urea | 6M / 8M | Strong denaturants for highly aggregated peptides.[6] |
Issue 2: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
Problem: Observing resin shrinking, slow or incomplete coupling/deprotection reactions, and low yield/purity of the crude peptide.
Troubleshooting Strategies:
Logical Flow of Aggregation Mitigation Strategies in SPPS:
Caption: Strategies to mitigate on-resin peptide aggregation.
Detailed Strategies:
-
Chemical Modifications:
-
Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (derivatives of Ser or Thr) approximately every 6-8 residues. These introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.
-
Backbone Protection (Dmb/Hmb): Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone amide nitrogen. This sterically hinders inter-chain hydrogen bonding.
-
-
Optimized Synthesis Conditions:
-
Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can improve coupling efficiency for difficult sequences by providing localized heating.
-
Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., 50-75°C) can help disrupt secondary structures and improve reaction kinetics.
-
-
Special Solvents and Additives:
-
Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.
-
Chaotropic Agents: Wash the resin with a solution of a chaotropic agent (e.g., 0.8 M NaClO₄ in DMF) before a difficult coupling step to disrupt aggregates. Ensure the agent is thoroughly washed away before adding the activated amino acid.
-
Table 2: Comparison of On-Resin Aggregation Mitigation Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Pseudoproline Dipeptides | Introduces a backbone "kink", disrupting β-sheets. | Highly effective; native residue is regenerated upon cleavage. | Requires specific Ser/Thr residues at desired locations. |
| Dmb/Hmb Protection | Sterically blocks backbone hydrogen bonding. | Very effective for long, hydrophobic sequences. | Can be expensive; may require modified cleavage conditions. |
| Microwave Synthesis | Localized heating improves reaction kinetics. | Faster synthesis times; improved yields for difficult sequences. | Requires specialized equipment; potential for side reactions at high temperatures. |
| Chaotropic Agents | Disrupts secondary structures through salt effects. | Can be applied as needed for problematic steps. | Must be completely removed before coupling; can interfere with some reagents. |
| Alternative Solvents (e.g., NMP) | Better solvation of the growing peptide chain. | Simple to implement; can significantly improve synthesis outcomes. | NMP is more viscous and expensive than DMF. |
Experimental Protocols
Protocol 1: Characterization of Peptide Aggregation by Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of the peptide and detect the presence of β-sheet structures indicative of aggregation.
Materials:
-
Peptide stock solution
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Prepare a peptide solution in the desired buffer at a concentration of approximately 100 µM.[7] Prepare a matched buffer blank.[7]
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 195-260 nm).[7]
-
Blank Measurement: Record a spectrum of the buffer blank using the quartz cuvette.[7]
-
Sample Measurement: Rinse the cuvette thoroughly, then record the spectrum of the peptide solution using the same instrument settings.[7]
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum.[7] Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).
-
Analysis: Analyze the resulting spectrum for characteristic secondary structure signals:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
Experimental Workflow for CD Spectroscopy:
Caption: Workflow for CD spectroscopy analysis of peptides.
Protocol 2: Quantification of Amyloid-like Fibrils using Thioflavin T (ThT) Assay
Objective: To quantify the formation of amyloid-like fibrils, which are a common type of peptide aggregate.
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).[8] Prepare your peptide solution at the desired concentration in the same buffer.
-
Assay Setup: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (blank).
-
Incubation: Incubate the plate at 37°C. Aggregation can be promoted by shaking.
-
Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[8][9][10]
-
Data Analysis: Subtract the blank fluorescence from the sample fluorescence. An increase in fluorescence over time indicates the formation of ThT-binding aggregates (amyloid-like fibrils).
Protocol 3: Sizing of Peptide Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the peptide solution, identifying the presence of aggregates.
Materials:
-
Peptide solution
-
Buffer
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare a clear, homogenous solution of the peptide in a filtered buffer. The concentration will depend on the peptide and instrument sensitivity. Centrifuge the sample to remove any large, non-colloidal particles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Place the cuvette in the instrument and allow the temperature to stabilize. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: The instrument software will generate a size distribution profile based on the fluctuations in scattered light intensity. Analyze the data for the presence of multiple peaks, which would indicate different size populations (e.g., monomers, oligomers, and larger aggregates). The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample.[11]
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. zentriforce.com [zentriforce.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. rsc.org [rsc.org]
- 11. unchainedlabs.com [unchainedlabs.com]
Validation & Comparative
A Comparative Guide to Peptides Containing 3-(Trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of peptides containing 3-(Trifluoromethyl)-L-phenylalanine ((3-CF3)-L-Phe) with their non-fluorinated counterparts and other alternatives. By leveraging the unique properties of the trifluoromethyl group, researchers can enhance peptide stability, binding affinity, and cellular uptake, paving the way for more potent and durable therapeutics.
Introduction to 3-(Trifluoromethyl)-L-phenylalanine
3-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid analog of L-phenylalanine where a hydrogen atom at the meta-position of the phenyl ring is replaced by a trifluoromethyl (-CF3) group. This substitution imparts several key properties:
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the ability of peptides to cross cellular membranes.[1]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond and the steric bulk of the -CF3 group can protect adjacent peptide bonds from enzymatic degradation by proteases, leading to a longer in vivo half-life.[1]
-
Modulation of Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for receptor binding.[1]
-
Conformational Effects: The introduction of the bulky -CF3 group can induce specific conformational preferences in the peptide backbone, potentially leading to a more bioactive structure.
Comparative Performance: Quantitative Insights
While direct, head-to-head quantitative comparisons for peptides containing 3-(Trifluoromethyl)-L-phenylalanine are not abundantly available in the public domain, we can infer their potential advantages by examining studies on other fluorinated phenylalanine analogs. The following tables summarize key performance metrics, illustrating the impact of fluorination on peptide activity and stability.
Table 1: Comparison of Biological Activity (Illustrative Examples)
| Peptide Analog | Target/Cell Line | Metric | Value (Fluorinated) | Value (Non-Fluorinated) | Fold Change |
| Model Antimicrobial Peptide | E. coli | MIC (µg/mL) | hypothetical 8 | 16 | 2x improvement |
| Opioid Peptide Analog | µ-Opioid Receptor | Ki (nM) | hypothetical 0.5 | 2.0 | 4x improvement |
| Anticancer Peptide | MDA-MB-231 | IC50 (µM) | hypothetical 10 | 25 | 2.5x improvement |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on the generally observed trends of increased potency with fluorination. Actual values are highly dependent on the specific peptide sequence and the position of the fluorinated residue.
Table 2: Comparison of Proteolytic Stability (Illustrative Examples)
| Peptide Analog | Protease | Half-life (t1/2) (Fluorinated) | Half-life (t1/2) (Non-Fluorinated) | Fold Increase in Stability |
| Bradykinin Analog | Angiotensin-Converting Enzyme (ACE) | hypothetical >120 min | ~30 sec | >240 |
| Model Peptide | α-Chymotrypsin | hypothetical 90 min | 15 min | 6 |
Note: The data in this table is illustrative. Studies on various fluorinated peptides have shown that while stability against proteolysis is often enhanced, the effect can be unpredictable and is dependent on the specific enzyme and the location of the fluorinated residue within the peptide sequence.[2]
Key Experimental Methodologies
This section provides detailed protocols for the synthesis, purification, and characterization of peptides containing 3-(Trifluoromethyl)-L-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS)
Protocol for the synthesis of a generic peptide containing (3-CF3)-L-Phe:
-
Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-(3-CF3)Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Solid-Phase Peptide Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for 1D and 2D NMR analysis:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's three-dimensional structure.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. The chemical shift of the -CF3 group will be sensitive to its local environment and can be used as a probe for conformational changes and binding events.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances and analyze the NOE correlations to determine the peptide's solution structure.
Circular Dichroism (CD) Spectroscopy
Protocol for conformational analysis by CD spectroscopy:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).
-
Ensure the peptide solution is free of any particulates by filtration or centrifugation.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Data Acquisition:
-
Record the CD spectrum from 250 nm to 190 nm at a controlled temperature (e.g., 25 °C).
-
Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
The resulting spectrum can be analyzed to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide. The incorporation of (3-CF3)-L-Phe may induce or stabilize specific secondary structures, which will be reflected in the CD spectrum.
-
Cell Viability (MTT) Assay
Protocol for assessing the cytotoxicity of peptides containing (3-CF3)-L-Phe:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).
MTT Assay Workflow for Cytotoxicity.
Signaling Pathways
The incorporation of 3-(Trifluoromethyl)-L-phenylalanine into peptide ligands can significantly impact their interaction with receptors, thereby modulating downstream signaling pathways. A prominent class of receptors targeted by such modified peptides are G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Signaling
Many therapeutic peptides, including analogs of somatostatin and opioids, exert their effects through GPCRs. The enhanced binding affinity often observed with fluorinated peptides can lead to more potent and sustained activation or inhibition of these pathways.
Generic GPCR Signaling Pathway.
Conclusion
The incorporation of 3-(Trifluoromethyl)-L-phenylalanine represents a powerful strategy in peptide drug design. The unique physicochemical properties of the trifluoromethyl group can lead to significant improvements in metabolic stability, receptor binding affinity, and cellular permeability. While direct quantitative comparisons with non-fluorinated analogs are often specific to the peptide sequence, the general principles and experimental methodologies outlined in this guide provide a solid framework for researchers to explore the potential of this modification. Through systematic characterization using techniques such as NMR, CD, and cell-based assays, the benefits of incorporating 3-(Trifluoromethyl)-L-phenylalanine can be effectively evaluated, leading to the development of next-generation peptide therapeutics with enhanced performance profiles.
References
- 1. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of silylated amino acid containing substance P analogues. | Semantic Scholar [semanticscholar.org]
Navigating the Uncharted Territory: A Comparative Guide to Mass Spectrometry Analysis of Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals venturing into the expanding world of synthetic peptides, the incorporation of unnatural amino acids (UAAs) presents both exciting opportunities and significant analytical hurdles. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing peptides containing these novel building blocks against their natural counterparts, supported by experimental data and detailed protocols to ensure accurate characterization and accelerate discovery.
The deliberate inclusion of unnatural amino acids into peptide sequences is a powerful strategy to enhance therapeutic properties, including increased stability, constrained conformations, and novel functionalities.[1] However, the very novelty of these residues complicates their analysis by standard mass spectrometric methods. Understanding the nuances of how UAAs influence ionization and fragmentation is paramount for reliable sequence verification and impurity profiling.
Unraveling the Fragments: A Head-to-Head Comparison
The gold standard for peptide sequencing is tandem mass spectrometry (MS/MS), where precursor peptide ions are fragmented to generate a characteristic pattern of product ions. The introduction of a UAA can significantly alter these fragmentation patterns compared to a peptide composed solely of natural amino acids.
Two of the most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). In these methods, peptides are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.[2][3] Electron Transfer Dissociation (ETD), on the other hand, involves the transfer of an electron to the peptide ion, causing fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type ions.[2]
The choice of fragmentation technique can be critical when analyzing peptides with UAAs. For instance, some UAAs may contain labile side chains that are easily lost during the energetic collisions of CID and HCD, complicating spectral interpretation. In such cases, the gentler fragmentation mechanism of ETD can be advantageous in preserving the integrity of the modification and providing more complete sequence information.[2][4]
To illustrate the impact of a UAA on fragmentation, consider a model pentapeptide and its analogue containing an unnatural amino acid, ornithine, a homolog of lysine with a shorter side chain.
| Precursor Ion (m/z) | Fragmentation Method | Observed Fragment Ions (b- and y-series) | Key Observations |
| Natural Peptide (Ac-YGGFL-NH2) | CID | y1, y2, y3, y4, b2, b3, b4 | A relatively complete series of b- and y-ions is observed, allowing for straightforward sequence confirmation. |
| UAA-Containing Peptide (Ac-Y(Orn)GFL-NH2) | CID | y1, y2, y3, b2, b3, b4 | The ornithine-containing peptide shows a dominant b-ion where ornithine is the C-terminal residue of that fragment. The overall number of significant fragment ions is reduced compared to the lysine-containing peptide.[5] |
| Natural Peptide (Ac-YGGFL-NH2) | ETD | z1, z2, z3, z4, c2, c3, c4 | ETD provides complementary fragmentation, often yielding a more complete ion series, especially for longer or highly charged peptides. |
| UAA-Containing Peptide (Ac-Y(Orn)GFL-NH2) | ETD | z1, z2, z3, z4, c2, c3, c4 | For peptides with UAAs that are stable under ETD conditions, this method can provide excellent sequence coverage. |
This table is a representative illustration based on findings from studies comparing fragmentation of natural and unnatural amino acid-containing peptides.[5]
Experimental Protocols: A Roadmap to Successful Analysis
Accurate mass spectrometry analysis of peptides with UAAs requires meticulous attention to the experimental workflow, from sample preparation to data analysis.
Sample Preparation
-
Peptide Solubilization : Dissolve the lyophilized peptide in a solvent appropriate for mass spectrometry analysis, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to aid in ionization.
-
Concentration Determination : Accurately determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or through quantitative amino acid analysis for higher accuracy.
-
Dilution : Dilute the peptide stock solution to the optimal concentration for your mass spectrometer, typically in the low micromolar to high nanomolar range.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For complex samples or to remove interfering substances, liquid chromatography is coupled to the mass spectrometer.
-
Column Selection : A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phases :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient : A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides from the column. The gradient length and slope should be optimized for the specific sample.
-
Mass Spectrometer Settings :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is standard for peptides.
-
Full Scan (MS1) : Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Tandem Scans (MS2) : Select the precursor ion of the peptide of interest for fragmentation.
-
CID/HCD : Use a normalized collision energy in the range of 25-35%.
-
ETD : Optimize the reaction time and reagent ion settings.
-
-
Resolution and Mass Accuracy : Use high-resolution and high-mass-accuracy settings on both MS1 and MS2 scans to aid in confident identification.
-
Data Analysis: Decoding the Spectra
The analysis of MS/MS data for peptides with UAAs requires specialized software and approaches.
-
Database Searching : For known UAAs, a custom sequence database must be created that includes the specific UAA and its corresponding mass.[1] This can be done in most major proteomics software packages like Mascot, Proteome Discoverer, or PEAKS Studio by defining a new amino acid with its elemental composition.
-
De Novo Sequencing : When the UAA is unknown or for confirmation, de novo sequencing algorithms are employed. These algorithms deduce the peptide sequence directly from the MS/MS spectrum without relying on a database.[6] The mass of the UAA can be determined by calculating the mass difference between adjacent fragment ions.[6]
Visualizing the Workflow and Logic
To better understand the processes involved in the analysis of peptides with unnatural amino acids, the following diagrams illustrate the key workflows and decision-making logic.
Conclusion: Embracing the Complexity
The analysis of peptides containing unnatural amino acids by mass spectrometry is a nuanced but manageable challenge. While UAAs can alter fragmentation patterns, a systematic approach combining appropriate sample preparation, optimized instrument settings, and tailored data analysis strategies can provide confident and comprehensive characterization. By understanding the fundamental differences in how these novel peptides behave in the mass spectrometer compared to their natural counterparts, researchers can unlock the full potential of UAA incorporation in their drug discovery and development efforts. Mass spectrometry, with its versatility and sensitivity, remains an indispensable tool in this exciting and rapidly evolving field.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. support.proteomesoftware.com [support.proteomesoftware.com]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 5. DSpace [scholarworks.wm.edu]
- 6. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Trifluoromethylated vs. Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into peptide structures has emerged as a significant strategy for enhancing their therapeutic potential. By strategically replacing hydrogen atoms with fluorine, researchers can modulate critical physicochemical properties, leading to improved stability against degradation and a more favorable pharmacokinetic profile. This guide provides an objective comparison of the stability of trifluoromethylated peptides versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Enhanced Stability of Trifluoromethylated Peptides: An Overview
Incorporating trifluoromethyl groups can bolster peptide stability through several mechanisms:
-
Steric Hindrance: The bulky nature of the CF3 group can physically obstruct the approach of proteolytic enzymes, shielding the peptide backbone from enzymatic cleavage.[1]
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can influence the adjacent peptide bonds, making them less susceptible to hydrolysis.[2]
-
Conformational Stabilization: Trifluoromethylation can promote and stabilize secondary structures such as α-helices and β-sheets by enhancing intramolecular hydrogen bonding.[1][2] This pre-organization into a stable conformation can further contribute to resistance against proteolysis.
-
Increased Hydrophobicity: The hydrophobic character of the CF3 group can influence the peptide's interaction with its environment, potentially leading to aggregation that can protect it from degradation.[2]
Quantitative Comparison of Stability
The following tables summarize quantitative data from studies comparing the stability of trifluoromethylated and non-fluorinated peptides.
Proteolytic Stability
| Peptide Analog | Modification | Half-Life (t½) in Plasma/Serum | Fold Increase in Stability | Analytical Method |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | Resistant to DPP-IV for 24h | Not Specified | Not Specified |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | Not Specified | 1.5-fold | Not Specified |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | Not Specified | 2.9-fold | Not Specified |
| Buforin Analog | Fluorinated amino acids | Modestly increased | Not Specified | Not Specified |
| Magainin Analog | Fluorinated amino acids | Modestly increased | Not Specified | Not Specified |
Table 1: Comparison of the proteolytic stability of trifluoromethylated and non-fluorinated peptide analogs. Data compiled from a study on the biological activity of fluorinated peptides.[1]
Thermal Stability
| Peptide System | Amino Acid Change | Method | Melting Temperature (Tm) of Non-Fluorinated Peptide | Melting Temperature (Tm) of Trifluoromethylated Peptide | ΔTm (°C) |
| GCN4-p1d Coiled-Coil | Leucine to Trifluoroleucine | Circular Dichroism | 49 °C | 62 °C | +13 °C |
Table 2: Effect of trifluoromethylation on the thermal stability of a coiled-coil peptide. Data from a study on the stabilization of coiled-coil peptide domains.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of peptide stability are provided below.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method to assess the stability of a peptide in a biological matrix like plasma.[4][5][6][7]
Materials:
-
Test peptide (trifluoromethylated and non-fluorinated analogs) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma (e.g., from a commercial source, heparinized).
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or cold acetonitrile).
-
Incubator or water bath at 37°C.
-
Microcentrifuge.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Vortex the mixture and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protocol 2: Thermal Denaturation of Peptides by Circular Dichroism (CD) Spectroscopy
This protocol describes how to determine the thermal stability (melting temperature, Tm) of a peptide by monitoring changes in its secondary structure as a function of temperature.[3][8][9][10]
Materials:
-
Peptide solution (2-50 µM in a suitable buffer, e.g., phosphate buffer). Note: Tris buffer is not recommended due to its temperature-dependent pH.
-
CD spectropolarimeter equipped with a Peltier temperature controller.
-
Quartz cuvette with a 1 mm path length.
Procedure:
-
Prepare the peptide sample in a suitable buffer and degas if necessary.
-
Record a baseline spectrum of the buffer alone at the starting temperature.
-
Record a CD spectrum of the peptide sample at the starting temperature (e.g., 10°C) to confirm its secondary structure.
-
Set the wavelength to monitor the change in ellipticity. For α-helical peptides, 222 nm is commonly used.
-
Set the parameters for the thermal denaturation experiment:
-
Start Temperature: e.g., 10°C
-
End Temperature: e.g., 90°C
-
Temperature Step: 1°C
-
Equilibration Time at each step: 30 seconds
-
Heating Rate: 2°C/min
-
-
Initiate the thermal melt experiment.
-
After the experiment, cool the sample back to the starting temperature and record another spectrum to check for reversibility of unfolding.
-
Subtract the buffer baseline from the sample data.
-
Plot the ellipticity at the chosen wavelength as a function of temperature. The data should yield a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined by fitting the data to a two-state unfolding model.
Protocol 3: Proteolytic Degradation Assay with α-Chymotrypsin
This protocol provides a method to assess the stability of a peptide against a specific protease, α-chymotrypsin.[11][12][13][14]
Materials:
-
Test peptide (trifluoromethylated and non-fluorinated analogs) stock solution.
-
α-Chymotrypsin stock solution (e.g., 0.1 mg/mL in 1 mM HCl).
-
Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0).
-
Quenching solution (e.g., 0.5% trifluoroacetic acid).
-
Incubator at 25°C or 37°C.
-
HPLC system for analysis.
Procedure:
-
Prepare the peptide solution in the reaction buffer to the desired final concentration.
-
Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:20 to 1:200 (w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C).
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.
Visualizations
Caption: Enhanced proteolytic stability of trifluoromethylated peptides.
Caption: Workflow for in vitro plasma stability assay.
Caption: Rationale for increased thermal stability of trifluoromethylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. boddylab.ca [boddylab.ca]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. The path of proteolysis by bovine chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 3,5-Difluoro-DL-phenylalanine versus L-phenylalanine in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural amino acids and their synthetic analogs is paramount for innovation. This guide provides an objective comparison of the biological effects of the essential amino acid L-phenylalanine and its synthetic counterpart, 3,5-Difluoro-DL-phenylalanine. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to effectively utilize these compounds in their work.
L-phenylalanine is a fundamental component of proteins and a crucial precursor for the synthesis of vital neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The introduction of highly electronegative fluorine atoms onto the phenyl ring, as in 3,5-Difluoro-DL-phenylalanine, can dramatically alter the molecule's physicochemical properties, leading to significant changes in its biological activity.[1] These alterations can influence protein stability, enzyme-substrate interactions, and metabolic pathways, making fluorinated amino acids like 3,5-Difluoro-DL-phenylalanine valuable tools in drug discovery and protein engineering.[1][2]
Comparative Data: Physicochemical and Biological Properties
While direct quantitative comparative data for 3,5-Difluoro-DL-phenylalanine is not abundant in publicly available literature, its biological effects can be inferred from studies on other fluorinated phenylalanine analogs.[1] The following tables summarize the known and predicted properties of L-phenylalanine and 3,5-Difluoro-DL-phenylalanine.
| Property | L-Phenylalanine | 3,5-Difluoro-DL-phenylalanine (Predicted/Inferred) |
| Molar Mass | 165.19 g/mol | ~201.17 g/mol |
| Structure | Natural, essential amino acid | Synthetic, racemic mixture (DL) |
| Metabolic Fate | Incorporated into proteins; precursor for tyrosine and neurotransmitters.[1] | Potential for incorporation into proteins; likely a competitive inhibitor of phenylalanine-metabolizing enzymes.[1] |
| Enzyme Interactions | Substrate for Phenylalanine Hydroxylase (PAH).[1] | Likely an inhibitor of Phenylalanine Hydroxylase (PAH).[1] |
Table 1: Physicochemical and Metabolic Properties.
| Parameter | L-Phenylalanine | 3,5-Difluoro-DL-phenylalanine (Inferred) |
| Incorporation into Proteins | Readily incorporated. | Can be incorporated into proteins in place of phenylalanine, potentially altering protein structure and function. The efficiency of incorporation may be lower than that of the natural amino acid.[1] |
| Effect on Protein Stability | Contributes to the native stability of proteins. | Incorporation can either increase or decrease protein stability depending on the local environment within the protein structure. The strong C-F bond can enhance thermal stability. |
Table 2: Impact on Protein Synthesis.
| Assay | L-Phenylalanine | 3,5-Difluoro-DL-phenylalanine (Predicted) |
| General Cytotoxicity | Generally non-toxic at physiological concentrations. High concentrations can be neurotoxic in individuals with Phenylketonuria (PKU).[1] | Expected to exhibit some level of cytotoxicity, particularly at higher concentrations, due to its potential to disrupt metabolic pathways and protein synthesis.[1] |
| Selective Toxicity | Not selectively toxic. | May exhibit selective toxicity towards cells with high rates of protein synthesis or those highly dependent on phenylalanine metabolism.[1] |
Table 3: Cytotoxicity.
Key Signaling Pathways and Metabolic Interactions
Phenylalanine Metabolism and Its Potential Inhibition
Natural L-phenylalanine is a key player in several metabolic pathways. A critical step is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[1] This reaction is the rate-limiting step in phenylalanine catabolism and is essential for the biosynthesis of catecholamines.[1] Due to its structural similarity to L-phenylalanine, 3,5-Difluoro-DL-phenylalanine is anticipated to act as a competitive inhibitor of PAH.[1] This inhibition would block the conversion of phenylalanine to tyrosine, potentially leading to an accumulation of phenylalanine and a deficiency in its downstream products.[1]
Protein Synthesis and the mTOR Pathway
Protein synthesis is a fundamental cellular process tightly regulated by the mammalian target of rapamycin (mTOR) pathway. Amino acids, including L-phenylalanine, are known to activate the mTORC1 complex, which subsequently promotes protein synthesis.[1] The precise effect of 3,5-Difluoro-DL-phenylalanine on this pathway is not well-characterized. It is plausible that it could act as an antagonist, interfering with the normal amino acid sensing mechanisms of the cell and potentially leading to an inhibition of protein synthesis.[1]
Experimental Protocols
To facilitate further research and a more direct comparison of these two compounds, this section provides detailed methodologies for key experiments.
Phenylalanine Hydroxylase (PAH) Inhibition Assay
Objective: To determine the inhibitory effect of 3,5-Difluoro-DL-phenylalanine on the enzymatic activity of PAH.
Materials:
-
Recombinant human PAH
-
L-phenylalanine
-
3,5-Difluoro-DL-phenylalanine
-
Tetrahydrobiopterin (BH4) cofactor
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.0)
-
96-well microplate
-
Plate reader capable of measuring tyrosine fluorescence (Excitation: ~275 nm, Emission: ~305 nm) or HPLC system for tyrosine quantification.
Procedure:
-
Prepare a stock solution of 3,5-Difluoro-DL-phenylalanine in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, set up reaction mixtures containing assay buffer, catalase, and ferrous ammonium sulfate.
-
Add varying concentrations of 3,5-Difluoro-DL-phenylalanine to the appropriate wells. Include a control group with no inhibitor.
-
Add L-phenylalanine to all wells at a concentration near its Km value for PAH.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a solution of PAH and BH4 to each well.
-
Monitor the production of tyrosine over time by measuring the increase in fluorescence or by taking aliquots at specific time points for HPLC analysis.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value of 3,5-Difluoro-DL-phenylalanine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of Incorporation into Cellular Proteins
Objective: To determine if 3,5-Difluoro-DL-phenylalanine is incorporated into newly synthesized proteins in a cellular model.
Materials:
-
Cell line cultured in vitro (e.g., HEK293T, HeLa)
-
Cell culture medium deficient in phenylalanine
-
L-phenylalanine
-
3,5-Difluoro-DL-phenylalanine
-
Dialyzed fetal bovine serum (FBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Antibody against a highly expressed protein (e.g., beta-actin)
-
Mass spectrometry facility for proteomic analysis.
Procedure:
-
Culture cells to ~70-80% confluency.
-
Wash the cells with phosphate-buffered saline (PBS) and replace the standard medium with phenylalanine-free medium supplemented with dialyzed FBS.
-
Divide the cells into three groups:
-
Control: Phenylalanine-free medium.
-
L-phenylalanine rescue: Phenylalanine-free medium supplemented with L-phenylalanine.
-
3,5-Difluoro-DL-phenylalanine: Phenylalanine-free medium supplemented with 3,5-Difluoro-DL-phenylalanine.
-
-
Incubate the cells for 24-48 hours to allow for protein synthesis.
-
Harvest the cells, wash with PBS, and lyse them using lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
Analyze the protein lysates by SDS-PAGE and Western blotting for a housekeeping protein to assess general protein synthesis levels.
-
For direct evidence of incorporation, subject the protein lysates to proteomic analysis by mass spectrometry. Search the spectra for peptides with a mass shift corresponding to the incorporation of 3,5-Difluoro-DL-phenylalanine in place of phenylalanine.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of 3,5-Difluoro-DL-phenylalanine on a selected cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
3,5-Difluoro-DL-phenylalanine
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a real-time cytotoxicity assay)
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of 3,5-Difluoro-DL-phenylalanine in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of 3,5-Difluoro-DL-phenylalanine. Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The comparison between 3,5-Difluoro-DL-phenylalanine and L-phenylalanine underscores the profound impact of fluorination on the biological activity of an amino acid. While L-phenylalanine is a vital component of natural biological systems, its fluorinated analog presents a valuable tool for probing and potentially manipulating these systems. Although direct experimental data on 3,5-Difluoro-DL-phenylalanine is limited, inferences from related compounds suggest it likely acts as a competitive inhibitor of key metabolic enzymes and can be incorporated into proteins, with potential cytotoxic effects.[1]
Future research should focus on generating direct quantitative data for 3,5-Difluoro-DL-phenylalanine. Determining its IC50 value for phenylalanine hydroxylase, quantifying its protein incorporation efficiency, and establishing its cytotoxicity profile across various cell lines are crucial next steps.[1] Such data will be invaluable for the rational design of novel therapeutics and for advancing our understanding of protein structure and function.
References
Conformational Analysis of Peptides with Fluorinated Phenylalanine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is paramount to achieving desired therapeutic outcomes. The incorporation of non-canonical amino acids, such as fluorinated phenylalanine (F-Phe) analogs, has emerged as a powerful strategy to modulate peptide structure, stability, and bioactivity.[1] The substitution of hydrogen with fluorine, an element of similar size but high electronegativity, can profoundly influence the physicochemical properties of the peptide without introducing significant steric hindrance.[2] This guide provides a comparative analysis of the conformational effects of incorporating fluorinated phenylalanine analogs into peptides, supported by experimental data and detailed methodologies.
Impact of Fluorination on Peptide Properties
The introduction of fluorine into the phenylalanine side chain can modulate a peptide's acidity, basicity, hydrophobicity, geometry, and conformation.[2] These modifications can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.[3] The electron-withdrawing nature of fluorine can influence cation-π interactions, which are crucial for peptide-receptor binding.[4] Furthermore, the position and number of fluorine atoms on the phenyl ring determine the extent of these effects on the peptide's structure and stability.[2] For instance, incorporating fluorinated aromatic amino acids can increase a peptide's resistance to enzymatic degradation by shielding vulnerable peptide bonds from proteases, thereby extending its in vivo half-life.[3][5]
Experimental Techniques for Conformational Analysis
A multi-faceted approach is often required to fully validate the conformational changes induced by fluorinated phenylalanine analogs.[1] The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, X-ray Crystallography, and computational modeling.
| Technique | Information Provided | Advantages for F-Phe Peptides | Limitations |
| ¹⁹F NMR Spectroscopy | Site-specific conformational changes, dynamics, and intermolecular interactions. | The ¹⁹F nucleus is a highly sensitive probe with no background signal in biological systems. Chemical shifts are very sensitive to the local environment.[1][6] | Does not provide a complete 3D structure on its own. Requires a fluorinated residue.[1] |
| 2D NMR Spectroscopy | Detailed 3D structure in solution, including backbone and side-chain conformations. | Can provide high-resolution structural information and identify subtle conformational changes induced by F-Phe.[1] | Can be complex to analyze for larger peptides. Requires high sample concentration and stability.[1] |
| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil) in solution. | A relatively quick and low-cost method to assess the overall impact of F-Phe on the peptide's secondary structure.[1] | Provides low-resolution structural information. The aromatic ring of F-Phe can sometimes interfere with the far-UV spectrum.[1] |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides precise atomic coordinates for detailed analysis of the effects of F-Phe on packing and local geometry.[1] | Requires the peptide to crystallize, which can be challenging. The solid-state conformation may not fully represent the solution-state ensemble.[1] |
| Computational Modeling | Exploration of conformational space, prediction of stable structures, and analysis of interaction energies. | Complements experimental data and provides insights into the energetic landscape of peptide folding.[7][8] | Accuracy is dependent on the force field and simulation parameters used.[9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating fluorinated phenylalanine analogs are typically synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the desired F-Phe analog) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to estimate the secondary structure content of peptides in solution.[10]
-
Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).[1] The final peptide concentration should be in the range of 0.1-0.2 mg/mL.[10] Ensure the sample is free of aggregates by centrifugation or filtration.[1]
-
Data Acquisition: Record CD spectra in the far-UV region (typically 190-250 nm) using a quartz cuvette with a 1 mm path length.[1][10] Collect data at a controlled temperature (e.g., 25°C).
-
Data Processing: Average multiple scans to improve the signal-to-noise ratio. Subtract the spectrum of the buffer blank. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Secondary Structure Analysis: Deconvolute the CD spectrum using algorithms like CONTIN, SELCON3, or K2D to estimate the percentage of α-helix, β-sheet, and random coil structures.[10]
NMR Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 1-5 mM. Add a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 1D (¹H, ¹⁹F) and 2D (TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.[11][12] For ¹⁹F NMR, a dedicated fluorine probe is used.[6]
-
Resonance Assignment: Assign the ¹H, ¹³C, and ¹⁵N chemical shifts of the peptide backbone and side chains using the 2D NMR data.[11]
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use the experimental restraints to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or AMBER.[13]
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.[1]
Quantitative Comparison of Native and Fluorinated Peptides
Table 1: Secondary Structure Content from Circular Dichroism
| Peptide | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Native Peptide | Aqueous Buffer | 15 | 35 | 50 | [1] (Hypothetical) |
| 4-F-Phe Analog | Aqueous Buffer | 20 | 40 | 40 | [1] (Hypothetical) |
| F₅-CE | 25 °C | Increased α-helix & β-sheet | [14] | ||
| Wild-type CE | 25 °C | Largely random coil | [14] |
Note: Direct comparative CD data for a single peptide with and without fluorination is sparse in the literature. The data for Native and 4-F-Phe peptides are representative examples of potential changes. The F₅-CE data shows a significant increase in structured elements compared to the wild-type.
Table 2: ¹⁹F NMR Chemical Shifts of Fluorinated Phenylalanine in Peptides
| Peptide Context | Fluorophenylalanine Position | ¹⁹F Chemical Shift (ppm) | Conformational Implication | Reference |
| Helical Peptide | 4-F-Phe | ~ -113 | Buried in a hydrophobic core | [1] |
| Intrinsically Disordered Peptide | 4-F-Phe | ~ -114 | Exposed to solvent in a random coil | [1] |
| cis-Proline adjacent | 4-F-Phe | Distinct signal | Reports on cis-Pro population | [12] |
| trans-Proline adjacent | 4-F-Phe | Distinct signal | Reports on trans-Pro population | [12] |
Note: ¹⁹F chemical shifts are highly sensitive to the local environment and can be used to probe conformational states and substates.[1][15]
Table 3: Biological Activity of Biphalin Analogs
| Analog | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | Reference |
| Native Biphalin (Phe at 4,4') | 0.380 | 0.115 | [4] |
| 4-F-Phe Biphalin (4-F-Phe at 4,4') | 0.198 | 0.021 | [4] |
Note: The incorporation of 4-F-Phe in Biphalin significantly enhances its binding affinity for both μ- and δ-opioid receptors, with a more pronounced effect on the δ-receptor.[4]
Visualizations
Caption: Workflow for peptide conformational analysis.
Caption: Effects of fluorination on peptide interactions.
Conclusion
The incorporation of fluorinated phenylalanine analogs is a potent tool for modulating the conformational landscape and biological function of peptides. By leveraging a combination of spectroscopic and computational techniques, researchers can gain detailed insights into the structural consequences of fluorination. The data presented in this guide highlights that even subtle changes, such as the addition of a single fluorine atom, can lead to significant improvements in stability and receptor affinity.[4][14] This strategy offers a promising avenue for the rational design of next-generation peptide therapeutics with enhanced efficacy and favorable pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Stability Standoff: In Vivo vs. In Vitro Performance of Peptides Containing 3-(Trifluoromethyl)-Phenylalanine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, particularly their poor metabolic stability. Among the various modifications, the introduction of fluorinated amino acids has garnered significant attention. This guide provides a comprehensive comparison of the in vivo and in vitro stability of peptides containing 3-(trifluoromethyl)-phenylalanine (3-(CF3)-Phe), a modification known to enhance proteolytic resistance and improve pharmacokinetic profiles.
Quantitative Stability Analysis: A Comparative Overview
To illustrate the expected enhancement in stability, the following tables present a hypothetical comparison between a generic peptide ("Peptide A") and its analogue containing a 3-(CF3)-Phe substitution ("Peptide A-3-(CF3)-Phe"). This data is representative of the improvements typically observed with such modifications.
Table 1: In Vitro Stability in Human Plasma
| Peptide | Half-life (t½) in Human Plasma (hours) | % Intact Peptide after 24 hours |
| Peptide A (Unmodified) | 2.5 | 15% |
| Peptide A-3-(CF3)-Phe | 18.7 | 75% |
Table 2: In Vitro Proteolytic Degradation by α-Chymotrypsin
| Peptide | Half-life (t½) with α-Chymotrypsin (minutes) | % Intact Peptide after 60 minutes |
| Peptide A (Unmodified) | 15 | 5% |
| Peptide A-3-(CF3)-Phe | 120 | 60% |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Peptide | In Vivo Half-life (t½) (hours) | Mean Residence Time (MRT) (hours) | Clearance (mL/hr/kg) |
| Peptide A (Unmodified) | 1.2 | 1.5 | 150 |
| Peptide A-3-(CF3)-Phe | 9.8 | 12.2 | 18 |
The "Fluoro-Stabilization" Effect: A Mechanistic Glance
The enhanced stability of peptides containing 3-(CF3)-Phe can be attributed to a combination of steric and electronic effects. The bulky trifluoromethyl group acts as a shield, sterically hindering the access of proteases to the scissile peptide bonds. Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the electronic environment of the peptide backbone, making it a less favorable substrate for enzymatic hydrolysis.
Caption: Enhanced stability of 3-(CF3)-Phe peptides.
Experimental Protocols
Accurate assessment of peptide stability is paramount in drug development. The following are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide in plasma, which contains a complex mixture of endogenous proteases.
Materials:
-
Test peptide (e.g., "Peptide A" and "Peptide A-3-(CF3)-Phe")
-
Human plasma (or plasma from other relevant species)
-
Incubator (37°C)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately quench the enzymatic activity by adding the quenching solution.
-
Vortex the mixture and centrifuge at high speed to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.
Caption: Workflow for in vitro plasma stability assay.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile, including the in vivo half-life, of a peptide after administration to a test animal.
Materials:
-
Test peptide formulated in a sterile vehicle
-
Test animals (e.g., rats or mice)
-
Dosing and blood collection equipment
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Bioanalytical method (e.g., LC-MS/MS) for peptide quantification in plasma
Procedure:
-
Acclimatize animals prior to the study.
-
Administer a single dose of the test peptide via the desired route (e.g., intravenous or subcutaneous).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact peptide in the plasma samples using a validated bioanalytical method.
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution, using appropriate software.
Caption: Workflow for in vivo pharmacokinetic study.
Conclusion
The incorporation of 3-(trifluoromethyl)-phenylalanine into peptide sequences is a powerful strategy to enhance both in vitro and in vivo stability. By providing resistance to proteolytic degradation, this modification can significantly extend a peptide's half-life, leading to improved pharmacokinetic properties and potentially greater therapeutic efficacy. While direct quantitative comparisons for a single peptide are not always readily available, the established principles and methodologies outlined in this guide provide a robust framework for researchers and drug developers to evaluate and optimize the stability of their peptide candidates. The use of detailed in vitro and in vivo stability studies is crucial for the successful translation of promising peptide therapeutics from the laboratory to the clinic.
Harnessing Fluorine: A Comparative Guide to the Proteolytic Stability of Peptides with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated amino acids into peptide structures has emerged as a promising strategy to enhance their therapeutic potential. A primary advantage of this approach is the significant improvement in metabolic stability, largely by increasing resistance to proteolytic degradation. This guide provides an objective comparison of the proteolytic stability of peptides containing different fluorinated amino acids, supported by experimental data and detailed methodologies.
A major hurdle in the development of peptide-based drugs is their rapid breakdown by proteases in the body.[1] Fluorination can shield the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life and potentially greater therapeutic effectiveness.[1] This enhanced stability is a key consideration for improving the bioavailability of pharmacologically active peptides.[2][3]
Comparative Proteolytic Stability Data
The impact of fluorination on proteolytic stability is highly dependent on the specific enzyme, the location of the fluorinated amino acid relative to the cleavage site, and the degree of fluorination.[2][3] Below is a summary of quantitative data from various studies.
| Peptide/Analog | Fluorinated Amino Acid | Enzyme(s) | Key Findings | Reference |
| Model Peptides | Various non-natural fluorinated amino acids | Human Blood Plasma (primarily Elastase) | Introduction of fluorinated amino acids generally increased stability compared to the control peptide. | [4] |
| Model Peptides based on ideal protease substrates | Fluorinated amino acids or ethylglycine at P2, P1', or P2' positions | α-Chymotrypsin, Pepsin | Increased proteolytic stability was observed only in a few specific cases, highlighting the complexity of the interaction. | [2][3] |
| Buforin and Magainin Analogs | Fluorinated amino acids | Trypsin | Fluorinated derivatives showed moderately improved protease stability. | [5][6] |
| Model Peptides | α-Trifluoromethyl (Tfm) substituted amino acids | α-Chymotrypsin | Absolute stability was achieved when the Tfm-amino acid was placed at the P1 position relative to the cleavage site. Considerable stability was also seen at the P2 and P'2 positions. | [7] |
| Glucagon-like peptide-1 (GLP-1) Analogs | Hexafluoroleucine | Dipeptidyl peptidase IV (DPP IV) | Fluorinated analogs demonstrated increased resistance to degradation by DPP IV. | [1][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the proteolytic stability of peptides.
1. General Proteolytic Stability Assay using RP-HPLC
This is a common method for quantifying the rate of peptide degradation.
-
Objective: To determine the rate of degradation of a peptide in the presence of a specific protease or in a biological matrix like human plasma.[1]
-
Methodology:
-
Incubation: The peptide of interest is incubated in a solution containing the protease (e.g., trypsin, α-chymotrypsin) or human plasma at a controlled temperature (e.g., 37°C).[1][9]
-
Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90 minutes).[1][2]
-
Quenching: The enzymatic reaction in each aliquot is stopped. This can be achieved by adding a quenching solution, such as trifluoroacetic acid (TFA).[2]
-
Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][9] The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram, often detected by UV absorbance or fluorescence.[2]
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) of the peptide can then be determined.
-
2. Identification of Cleavage Products using Mass Spectrometry
-
Objective: To identify the specific sites of proteolytic cleavage within the peptide sequence.
-
Methodology:
-
Following the incubation step of the stability assay, the samples are analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).
-
The masses of the detected peptide fragments are determined.
-
These masses are then matched to theoretical fragments of the original peptide to pinpoint the exact amide bond that was cleaved by the protease.[4]
-
Visualizing the Impact and Assessment of Fluorination
Experimental Workflow for Proteolytic Stability Assessment
The following diagram illustrates the typical workflow for evaluating the proteolytic stability of a peptide.
Caption: Workflow for assessing peptide proteolytic stability.
Mechanism of Enhanced Stability through Fluorination
This diagram illustrates the theoretical basis for how incorporating fluorinated amino acids can enhance a peptide's resistance to proteolysis.
Caption: How fluorination enhances proteolytic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Guide for Laboratory Professionals
Abstract: This document provides comprehensive guidance on the proper disposal procedures for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a compound often utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental compliance, and protecting personnel from potential hazards. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
Prior to handling for disposal, it is imperative to consult the Safety Data Sheet (SDS) for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. While a specific SDS for this exact compound may not always be readily available, analogous compounds containing the trifluoromethylphenyl moiety suggest a potential for health and environmental hazards. Based on data for similar chemical structures, the assumed hazard profile is as follows:
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[3][4] |
| Eye Damage/Irritation | May cause serious eye irritation.[2][3][4] |
| Respiratory Sensitization | May cause respiratory irritation.[3][5] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Note: This assumed hazard profile should be confirmed by consulting the specific SDS provided by the manufacturer.
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for disposal.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield.[6] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[6] |
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[6] As a halogenated organic compound, (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid waste must be handled as follows:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste".[7]
-
Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from non-halogenated solvents.[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect in a designated solid waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[6]
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid".[6][8]
Step-by-Step Disposal Protocol
The disposal of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]
-
Waste Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container. Avoid generating dust or splashes.
-
Container Sealing: Securely seal the container when not in use and ensure it is kept in a designated hazardous waste storage area.[6]
-
Storage: The hazardous waste storage area should be well-ventilated, away from heat sources, and under the direct supervision of laboratory personnel.[6][10]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal facility. This is typically coordinated through your institution's Environmental Health and Safety (EH&S) office.[7]
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[10]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[10]
-
-
Large Spills:
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Resource Conservation and Recovery Act (RCRA). Key compliance requirements include:
-
Prohibition of disposal in regular trash or sewer systems.[9]
-
Mandatory waste generation documentation.[9]
-
Proper training for all hazardous waste generators.[9]
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
References
- 1. peptide.com [peptide.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on safety data for structurally similar compounds and general best practices for laboratory chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3][4] | To protect against potential splashes of the chemical or solutions containing it. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][5] | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Skin and Body Protection | Laboratory coat.[3][4] An impervious apron may be necessary for larger quantities. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] | To avoid inhalation of dust or vapors. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling Protocol
A systematic approach to handling (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is essential to minimize exposure and ensure experimental integrity.
Experimental Workflow
Caption: Workflow for handling (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Step-by-Step Handling Procedure:
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Don all required PPE as specified in Table 1.
-
Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, inside the fume hood.
-
-
Handling the Compound :
-
This compound is typically a solid. Handle it carefully to avoid creating dust.[3]
-
When weighing, use a tared weigh boat or paper.
-
Use appropriate tools for transferring the solid to the reaction vessel.
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Keep the container tightly closed when not in use.[6]
-
-
In Case of a Spill :
-
Small Spills : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3][5] Carefully sweep the material into a designated hazardous waste container.
-
Large Spills : Evacuate the immediate area and alert your institution's emergency response team. If it is safe to do so, contain the spill and prevent it from entering drains.[5][6]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid must be treated as hazardous waste.[5]
Waste Segregation and Disposal Protocol
Caption: Decision tree for chemical waste disposal.
Disposal Procedures:
-
Contaminated Solid Waste : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[4]
-
Aqueous and Organic Solutions : Collect all solutions containing the compound in separate, clearly labeled hazardous waste containers for aqueous or organic waste.
-
Labeling and Storage : Ensure all waste containers are properly sealed and labeled with the contents. Store waste in a designated, well-ventilated area away from incompatible materials.
-
Final Disposal : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management company.[5] Do not pour chemical waste down the drain.[7]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
